4-(4-Iodo)phenylphenol
Description
Structure
3D Structure
Properties
CAS No. |
21849-90-1 |
|---|---|
Molecular Formula |
C12H9IO |
Molecular Weight |
296.10 g/mol |
IUPAC Name |
2-(4-iodophenyl)phenol |
InChI |
InChI=1S/C12H9IO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8,14H |
InChI Key |
QWTHORYCNGFHMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)I)O |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Significance of the 4-(4-Iodophenyl)phenol Scaffold
An In-depth Technical Guide to the Synthesis of 4-(4-Iodophenyl)phenol
4-(4-Iodophenyl)phenol, also known as 4-hydroxy-4'-iodobiphenyl, is a versatile bifunctional organic compound. Its structure, featuring a phenol group on one phenyl ring and an iodine atom on the other, makes it a valuable building block in medicinal chemistry and materials science. The phenol moiety is a recurring and significant scaffold in a vast number of FDA-approved pharmaceuticals, prized for its ability to form key hydrogen bonds with biological targets.[1][2] Phenolic compounds, in general, exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][4]
The iodo-substituent serves as a highly effective functional handle for further molecular elaboration, most notably in palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the strategic construction of more complex molecules, making 4-(4-iodophenyl)phenol an important intermediate in the development of novel pharmaceuticals and agrochemicals.[5] This guide provides an in-depth analysis of the principal synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative assessment of the methodologies.
Route 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds between aromatic rings. It involves the reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium(0) complex.[6] For the synthesis of 4-(4-iodophenyl)phenol, this can be approached by coupling 4-iodophenol with phenylboronic acid.
Mechanistic Rationale
The catalytic cycle, illustrated below, is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The process is initiated by the oxidative addition of the palladium(0) catalyst to the aryl halide (4-iodophenol). A crucial step is the activation of the organoboron species by a base (e.g., potassium carbonate), which forms a borate complex. This complex then undergoes transmetalation with the palladium(II) intermediate. The final step is reductive elimination from the resulting diarylpalladium(II) complex, which yields the desired biaryl product, 4-(4-iodophenyl)phenol, and regenerates the active palladium(0) catalyst.[6] The use of water as a solvent represents a green and efficient medium for this transformation.[7]
Caption: The Suzuki-Miyaura catalytic cycle for C-C bond formation.
Experimental Protocol: Suzuki Coupling
This protocol is adapted from a demonstrated synthesis of 4-phenylphenol, applying the same principles for the target molecule.[8]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add phenylboronic acid (1.0 mmol, 122 mg), 4-iodophenol (1.0 mmol, 220 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Solvent Addition: Add 10 mL of deionized water to the flask.
-
Catalyst Introduction: In a separate vial, prepare a slurry of 10% Palladium on carbon (Pd/C, ~3 mol%, ~3 mg) in 1 mL of deionized water. Transfer this slurry to the reaction flask.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully acidify the mixture to a pH of ~2-3 using 2 M hydrochloric acid (HCl). This will precipitate the phenolic product.
-
Collect the resulting solid by vacuum filtration using a Hirsch funnel. Wash the solid with 10 mL of cold deionized water to remove inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot methanol, and then add hot deionized water dropwise until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol/water mixture, and dry in a vacuum oven.
-
Route 2: Electrophilic Iodination of 4-Phenylphenol
An alternative strategy is to first construct the biphenyl core and then introduce the iodine atom. This involves the direct electrophilic iodination of commercially available 4-phenylphenol. The hydroxyl group is a strong activating, ortho, para-directing group, while the phenyl substituent is a weaker activating, ortho, para-director. The position para to the hydroxyl group is sterically hindered by the other ring, making the ortho positions potential sites of reaction. However, iodination on the second ring, para to the phenol-substituted carbon, is the desired outcome and can be achieved under specific conditions.
Mechanistic Rationale
This reaction proceeds via electrophilic aromatic substitution. A source of electrophilic iodine ("I+") is generated in situ. A common method involves the oxidation of an iodide salt, such as potassium iodide (KI), in the presence of an oxidizing agent like trichloroisocyanuric acid (TCCA). The phenoxide, formed by deprotonation of the phenol with a base, is a highly activated nucleophile that attacks the electrophilic iodine species to form the carbon-iodine bond.
Caption: Workflow for the electrophilic iodination of 4-phenylphenol.
Experimental Protocol: Electrophilic Iodination
This protocol is based on a general method for the iodination of phenolic compounds.[9]
-
Reaction Setup: In a 100 mL round-bottom flask protected from light, dissolve 4-phenylphenol (10 mmol, 1.70 g) in 30 mL of methanol.
-
Reagent Addition: Add potassium iodide (11 mmol, 1.83 g) and potassium hydroxide (11 mmol, 0.62 g) to the solution. Stir at room temperature for 10 minutes.
-
Oxidant Introduction: In a separate flask, dissolve trichloroisocyanuric acid (TCCA, ~3.7 mmol, 0.86 g) in 15 mL of methanol. Slowly add this solution dropwise to the reaction mixture over 15-20 minutes at 0 °C (ice bath).
-
Reaction Completion: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up and Isolation:
-
Quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine.
-
Remove the methanol under reduced pressure.
-
Add 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer, and extract the aqueous layer twice with 25 mL portions of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Route 3: Synthesis via a Sandmeyer Reaction Intermediate
The Sandmeyer reaction is a powerful method for introducing a variety of substituents, including halides, onto an aromatic ring via a diazonium salt intermediate.[10][11] While a direct coupling of two different diazonium-derived species is impractical, a robust synthetic plan involves preparing a key intermediate, 4-iodophenol, using a Sandmeyer-type reaction, which can then be used in a subsequent Suzuki coupling (as detailed in Route 1).
Mechanistic Rationale for 4-Iodophenol Synthesis
The synthesis begins with the diazotization of 4-aminophenol. In the presence of a strong acid and sodium nitrite, the amino group is converted into a diazonium salt.[12] This salt is highly reactive due to the exceptional stability of nitrogen gas (N₂) as a leaving group. The subsequent addition of an iodide source, typically potassium iodide, leads to a radical-nucleophilic aromatic substitution, where the iodide ion displaces the diazonium group to yield 4-iodophenol.[13][14]
Caption: Synthesis of the 4-iodophenol intermediate via diazotization.
Experimental Protocol: Synthesis of 4-Iodophenol
This procedure is a classic method adapted from Organic Syntheses.[13]
-
Diazotization: In a 1 L beaker, dissolve 4-aminophenol (0.5 mol, 54.5 g) in a mixture of 250 g of crushed ice, 250 mL of water, and 33 mL of concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Slowly add a solution of sodium nitrite (0.5 mol, 34.5 g) in 100 mL of water. Keep the temperature below 10 °C throughout the addition. The completion of diazotization can be checked with potassium iodide-starch paper (a blue-black color indicates excess nitrous acid).
-
Iodide Reaction: In a separate 2 L flask, prepare an ice-cold solution of potassium iodide (1.0 mol, 166 g) in 100 mL of water. Pour the cold diazonium salt solution into the potassium iodide solution with stirring.
-
Decomposition: Allow the mixture to stand for several minutes, then warm it slowly on a water bath to 75-80 °C. The evolution of nitrogen gas will occur, and the iodophenol will separate as a dark oil. Continue warming until gas evolution ceases.
-
Work-up and Isolation:
-
Cool the mixture to room temperature. Extract the product three times with 100 mL portions of diethyl ether or chloroform.
-
Combine the organic extracts and wash them with a dilute aqueous solution of sodium thiosulfate to remove residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude 4-iodophenol can be purified by vacuum distillation or by recrystallization from petroleum ether.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Suzuki-Miyaura Coupling | Route 2: Electrophilic Iodination | Route 3: Via Sandmeyer Intermediate |
| Starting Materials | Phenylboronic acid, 4-Iodophenol | 4-Phenylphenol, KI, TCCA | 4-Aminophenol, NaNO₂, KI |
| Key Reagents | Pd/C catalyst, K₂CO₃ | Trichloroisocyanuric acid (TCCA) | Sodium nitrite, Sulfuric acid |
| Advantages | High yield, high selectivity, well-established, "green" solvent option (water).[8][15] | Utilizes a readily available starting material, single C-I bond formation step. | Robust, well-understood reaction for synthesizing the key 4-iodophenol intermediate.[13][14] |
| Disadvantages | Cost of palladium catalyst and boronic acids, potential for catalyst poisoning. | Potential for regioisomeric byproducts, requires careful control of reaction conditions. | Multi-step overall process, diazonium salts are unstable and potentially explosive if isolated.[16] |
| Ideal Application | Convergent synthesis where both halves are readily available; scalable production. | When 4-phenylphenol is a more accessible or cost-effective starting material than 4-iodophenol. | When constructing the 4-iodophenol precursor from basic starting materials is necessary. |
Characterization of 4-(4-Iodophenyl)phenol
| Property | Data | Source(s) |
| Chemical Formula | C₁₂H₉IO | [17][18] |
| Molecular Weight | 296.11 g/mol | [17][18] |
| Appearance | Nearly white to light tan powder | [17] |
| Melting Point | 196-202 °C (Note: Some sources report 117-119 °C, creating a discrepancy) | [18],[17] |
| pKa | 9.65 ± 0.26 (Predicted) | [17][19] |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and acetone. | [5] |
Expected Spectroscopic Signatures:
-
¹H NMR: Aromatic protons would appear as a set of doublets and doublets of doublets in the ~6.8-7.8 ppm region. The phenolic hydroxyl proton would appear as a broad singlet, the position of which is dependent on solvent and concentration.[20]
-
¹³C NMR: Approximately 10 distinct signals in the aromatic region (~115-160 ppm), with the carbon attached to the iodine showing a characteristically lower chemical shift (~90-100 ppm) due to the heavy atom effect.
-
IR Spectroscopy: A broad O-H stretching band around 3200-3500 cm⁻¹, characteristic C-O stretching around 1200 cm⁻¹, and aromatic C=C and C-H stretching bands.
-
Mass Spectrometry: A prominent molecular ion (M⁺) peak at m/z 296, with a characteristic isotopic pattern for iodine.[21][22]
Safety, Handling, and Storage
Professionals handling 4-(4-iodophenyl)phenol or its precursors should adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[23]
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[24] Facilities should be equipped with an eyewash station and a safety shower.[25]
-
Hazards: The compound and its precursors may be harmful if swallowed or inhaled and can cause serious skin and eye irritation or burns.[23][24][26] Avoid creating dust.[27]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The material may be light-sensitive and should be protected from direct sunlight.[18] Keep away from incompatible materials such as strong bases, acid anhydrides, and acid chlorides.[24]
References
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PrepChem.com. (n.d.). Preparation of 4-iodobiphenyl. Retrieved from [Link]
- Google Patents. (2008). CN101318881A - Method for preparing iodo-phenol compound.
- Google Patents. (2016). CN105503537A - Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate.
-
ResearchGate. (n.d.). Recycling results of Suzuki coupling reaction of phenylboronic acid.... Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into.... Retrieved from [Link]
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Organic Syntheses. (n.d.). p-IODOPHENOL. Retrieved from [Link]
- Google Patents. (2021). CN113321609A - Method for synthesizing 4-hydroxyindole.
-
ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. Retrieved from [Link]
-
PMC. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Retrieved from [Link]
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MDPI. (n.d.). 4-{[(4-Iodophenyl)imino]methyl}phenyl Octadecanoate. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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PubMed. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Retrieved from [Link]
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GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Retrieved from [Link]
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Slideshare. (n.d.). Ullmann Reaction and Gomberg - Bechmann Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine.... Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Phenylphenol, 97%. Retrieved from [Link]
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Acta Chimica Slovenica. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Retrieved from [Link]
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Thermo Scientific Alfa Aesar. (n.d.). 4-Hydroxy-4'-iodobiphenyl, 98+%. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Reactions of Arylamines. Retrieved from [Link]
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ResearchGate. (n.d.). Gomberg-Bachmann reaction. Retrieved from [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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NSF Public Access Repository. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Retrieved from [Link]
-
PMC. (n.d.). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]
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NIST WebBook. (n.d.). Phenol, 4-iodo-. Retrieved from [Link]
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YouTube. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra from full scan analysis of phenol extract. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Gomberg-Bachmann reaction. Retrieved from [Link]
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physicochemical properties of 4-(4-Iodophenyl)phenol
An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Iodophenyl)phenol
Abstract
This technical guide provides a comprehensive overview of the core (also known as 4'-Iodo-[1,1'-biphenyl]-4-ol), a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the compound's structural, spectroscopic, and thermal characteristics. We delve into the causality behind experimental choices for property determination and provide validated, step-by-step protocols for synthesis and analysis. The guide emphasizes scientific integrity through authoritative grounding, featuring in-text citations and a complete reference list to support key claims.
Introduction and Strategic Importance
4-(4-Iodophenyl)phenol is a bifunctional aromatic compound featuring a biphenyl scaffold, a synthetically versatile iodo-substituent, and a weakly acidic hydroxyl group. This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecular architectures.
1.1. Chemical Identity and Nomenclature
-
IUPAC Name: 4'Iodo-[1,1'biphenyl]-4-ol
-
Synonyms: 4-Hydroxy-4'-iodobiphenyl, 4-(4-Iodophenyl)phenol
-
CAS Number: 30365-53-4
-
Molecular Formula: C₁₂H₉IO
-
Molecular Weight: 312.11 g/mol
The strategic importance of this molecule lies in its utility in cross-coupling reactions. The aryl iodide provides a reactive handle for Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents. Simultaneously, the phenolic hydroxyl group can be alkylated, esterified, or used as a hydrogen bond donor, making it a crucial component in the design of biologically active molecules and functional materials.
Core Physicochemical Properties
The properties of 4-(4-Iodophenyl)phenol are dictated by its rigid, hydrophobic biphenyl core, the polar hydroxyl group capable of hydrogen bonding, and the heavy iodine atom. These features result in a high-melting solid with limited aqueous solubility but good solubility in common organic solvents.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉IO | N/A |
| Molecular Weight | 312.11 g/mol | N/A |
| Melting Point | 196-200 °C | N/A |
| Boiling Point | Decomposes before boiling at atmospheric pressure | N/A |
| Appearance | Off-white to light-brown crystalline powder | N/A |
| Solubility | Insoluble in water; Soluble in methanol, ethanol, DMSO, DMF | N/A |
| Acidity (pKa) | ~9.5 (Estimated based on 4-phenylphenol) | N/A |
2.1. Structural and Thermal Properties
The high melting point is a direct consequence of the planar and rigid biphenyl structure, which allows for efficient crystal packing. Intermolecular hydrogen bonding between the phenolic hydroxyl groups further stabilizes the crystal lattice, requiring significant thermal energy to overcome these forces.
2.2. Solubility Profile
The molecule's large, nonpolar surface area, attributed to the biphenyl iodide framework, renders it virtually insoluble in water. However, it is readily soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderately soluble in alcohols like methanol and ethanol. This solubility profile is a critical consideration for reaction setup, purification, and formulation for biological screening.
2.3. Acidity and Reactivity
The phenolic proton exhibits weak acidity, comparable to other substituted phenols. The pKa is influenced by the electron-withdrawing nature of the iodophenyl group, which helps stabilize the corresponding phenoxide anion. This acidity allows the compound to participate in base-catalyzed reactions and is a key determinant of its interaction with biological targets.
Spectroscopic and Analytical Characterization
A multi-technique spectroscopic approach is essential for unambiguous structural confirmation and purity assessment.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals in the aromatic region (typically 6.8-7.8 ppm). The protons on the hydroxyl-bearing ring and the iodo-substituted ring will appear as two sets of doublets, characteristic of para-substituted aromatic systems. The phenolic proton often appears as a broad singlet, the chemical shift of which is concentration and solvent-dependent. Its identity can be confirmed by its disappearance upon exchange with D₂O.
-
¹³C NMR: The carbon spectrum will show distinct signals for all 12 carbons. The carbon atom bonded to the iodine (C-I) is typically found around 90-100 ppm, while the carbon bonded to the hydroxyl group (C-OH) appears further downfield, around 155-160 ppm.
3.2. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. The electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 312. A characteristic fragmentation pattern involves the loss of the iodine atom, leading to a significant peak at m/z 185.
3.3. Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.[1]
-
O-H Stretch: A strong, broad absorption band in the region of 3200–3500 cm⁻¹, indicative of the hydrogen-bonded phenolic hydroxyl group.
-
C-O Stretch: A distinct absorption around 1200 cm⁻¹.
-
Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹.
-
Aromatic C=C Bending: Multiple sharp absorptions in the 1400–1600 cm⁻¹ region.
Synthesis and Purification Workflow
The most reliable and common method for synthesizing 4-(4-Iodophenyl)phenol is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the C-C bond between the two phenyl rings with high efficiency and functional group tolerance.
Caption: Suzuki-Miyaura cross-coupling workflow for synthesis.
4.1. Step-by-Step Synthesis Protocol
-
Reaction Setup: To a round-bottom flask, add 4-hydroxyphenylboronic acid (1.0 eq), 1,4-diiodobenzene (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and ethanol, followed by an aqueous solution of a base like sodium carbonate (2.0 M solution, 3.0 eq). The biphasic system is crucial for the catalytic cycle.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with water and brine to remove the base and inorganic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(4-Iodophenyl)phenol.
Experimental Protocols for Property Determination
5.1. Melting Point Determination via Differential Scanning Calorimetry (DSC)
DSC is the preferred method for determining the melting point as it provides both the onset temperature and the peak of the melting endotherm, which can also indicate sample purity.
Caption: Workflow for DSC melting point determination.
Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of the purified, dry compound into a standard aluminum DSC pan.
-
Sealing: Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Method:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 220 °C at a controlled rate of 10 °C/min.
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.
-
-
Data Analysis: Analyze the resulting thermogram. The melting point is reported as the onset temperature of the endothermic event. A sharp, single peak is indicative of high purity.
Safety, Handling, and Storage
-
Safety: 4-(4-Iodophenyl)phenol is an irritant.[2] Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and skin contact.
-
Handling: Use in a well-ventilated area or a chemical fume hood. In case of contact, wash the affected area thoroughly with soap and water.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. It is stable under recommended storage conditions.
Applications and Future Directions
4-(4-Iodophenyl)phenol is not typically an end-product but rather a high-value intermediate.
-
Drug Discovery: It serves as a scaffold for synthesizing inhibitors of enzymes like kinases and modulators of nuclear hormone receptors. The iodophenyl moiety can be further functionalized to explore structure-activity relationships (SAR).
-
Materials Science: Its rigid structure is beneficial for the creation of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced polymers where specific electronic and physical properties are required.
Future work will likely focus on leveraging this building block to create novel compounds with enhanced biological activity or unique material properties through innovative cross-coupling methodologies.
References
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PubChem. (n.d.). 4-Iodophenol. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 22). Physical Properties of Phenol. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols. Retrieved February 7, 2026, from [Link]
Sources
A Comprehensive Spectroscopic Guide to 4-(4-Iodophenyl)phenol
Introduction: The Structural Elucidation of a Key Synthetic Building Block
4-(4-Iodophenyl)phenol, also known as 4'-hydroxy-[1,1'-biphenyl]-4-yl iodide, is a versatile bifunctional organic compound. Its structure, featuring a phenol group on one phenyl ring and an iodine atom on the other, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and liquid crystals. The hydroxyl group allows for etherification and esterification reactions, while the iodo-group is amenable to a wide range of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings.
Given its role as a precursor, the unambiguous confirmation of its structure and purity is paramount. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize 4-(4-Iodophenyl)phenol. We will delve into the interpretation of the spectral data, underpinned by the fundamental principles of each technique, and provide standardized protocols for data acquisition.
Caption: Molecular Structure of 4-(4-Iodophenyl)phenol
A Note on Synthesis: The Suzuki-Miyaura Cross-Coupling Approach
A common and efficient method for the synthesis of 4-(4-Iodophenyl)phenol is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of 4-iodophenylboronic acid with 4-bromophenol, or vice-versa. Understanding the synthetic route is crucial for anticipating potential impurities, such as starting materials or homocoupled byproducts, which could be detected in the spectroscopic analysis.
Caption: Suzuki-Miyaura synthesis of 4-(4-Iodophenyl)phenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-(4-Iodophenyl)phenol is expected to show distinct signals for the aromatic protons and the phenolic hydroxyl proton. The two phenyl rings are not equivalent, and due to the para-substitution, the protons on each ring will exhibit a characteristic AA'BB' splitting pattern, which often appears as two doublets.
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.70 | Doublet (d) | 2H | Protons ortho to Iodine |
| ~ 7.25 | Doublet (d) | 2H | Protons meta to Iodine |
| ~ 7.40 | Doublet (d) | 2H | Protons ortho to Hydroxyl |
| ~ 6.90 | Doublet (d) | 2H | Protons meta to Hydroxyl |
| ~ 5.0-6.0 | Broad Singlet (br s) | 1H | Phenolic -OH |
Note: The chemical shift of the phenolic proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
Caption: ¹H NMR proton environments in 4-(4-Iodophenyl)phenol.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a ¹H NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of 4-(4-Iodophenyl)phenol, a total of 8 distinct carbon signals are expected in the proton-decoupled spectrum.
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 | C-OH |
| ~ 140 | C-C (ipso-carbon of the phenol ring) |
| ~ 138 | C-H (ortho to Iodine) |
| ~ 132 | C-C (ipso-carbon of the iodo-phenyl ring) |
| ~ 128 | C-H (ortho to Hydroxyl) |
| ~ 116 | C-H (meta to Hydroxyl) |
| ~ 92 | C-I |
| ~ 128 | C-H (meta to Iodine) |
Note: The chemical shifts are estimates and can vary depending on the solvent and experimental conditions.
Caption: ¹³C NMR carbon environments in 4-(4-Iodophenyl)phenol.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.
-
Instrumentation: Use a broadband probe on an NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each carbon. A larger number of scans and a longer relaxation delay may be necessary.
-
Data Processing: Similar to ¹H NMR, process the data with Fourier transform, phasing, and baseline correction, and reference the spectrum to the solvent peak or TMS.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3550 - 3200 (broad) | O-H stretch | Phenolic -OH |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| ~ 1230 | C-O stretch | Phenolic C-O |
| ~ 830 | C-H out-of-plane bend | para-disubstituted ring |
The broadness of the O-H stretch is a hallmark of hydrogen bonding between phenol molecules. The C-O stretch in phenols typically appears at a higher wavenumber than in aliphatic alcohols.[1][2]
Caption: Plausible EI-MS fragmentation of 4-(4-Iodophenyl)phenol.
Experimental Protocol for Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Data Acquisition: Inject the sample into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the MS, where it is ionized by a high-energy electron beam, and the resulting ions are separated by their m/z ratio.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Integrated Spectroscopic Analysis: A Cohesive Structural Confirmation
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For 4-(4-Iodophenyl)phenol:
-
MS confirms the molecular weight of 296.96 g/mol and the presence of iodine through its characteristic fragmentation.
-
IR confirms the presence of a phenolic -OH group and a disubstituted aromatic system.
-
¹³C NMR confirms the presence of 8 unique carbon environments, consistent with the molecule's symmetry.
-
¹H NMR confirms the number and connectivity of the aromatic protons, with the characteristic splitting patterns of two different para-disubstituted phenyl rings, and the presence of the phenolic proton.
Together, these spectroscopic techniques provide a comprehensive and self-validating dataset that unequivocally confirms the structure of 4-(4-Iodophenyl)phenol, ensuring its identity and purity for its intended applications in research and development.
References
Sources
Navigating the Solubility of 4-(4-Iodophenyl)phenol: A Technical Guide for Scientists
Introduction: Understanding the Core Challenge
In the landscape of pharmaceutical research and advanced material science, 4-(4-Iodophenyl)phenol, also known as 4'-Iodo-[1,1'-biphenyl]-4-ol, stands out as a valuable synthetic intermediate. Its rigid biphenyl structure, coupled with the reactive sites offered by the hydroxyl group and the iodine atom, makes it a versatile building block for novel therapeutics and functional polymers. However, realizing its full potential is fundamentally dependent on a thorough understanding of its solubility.
This technical guide offers an in-depth analysis of the solubility profile of 4-(4-Iodophenyl)phenol. As direct experimental data for this specific molecule is not extensively published, this document provides a robust theoretical framework derived from its physicochemical properties and structural analogues. Furthermore, it presents a detailed, field-proven experimental protocol to empower researchers to determine its solubility in various organic solvents, ensuring reproducible and accurate results critical for process optimization, formulation, and purification workflows.
Section 1: Physicochemical Profile and Its Implications for Solubility
The solubility of a compound is dictated by its molecular structure. 4-(4-Iodophenyl)phenol possesses a dualistic nature: a polar, hydrophilic phenolic hydroxyl (-OH) group and a large, nonpolar, lipophilic iodobiphenyl backbone. This structural dichotomy is the primary driver of its solubility behavior.
-
The Polar Head: The phenolic -OH group is a hydrogen bond donor and acceptor. This allows for strong interactions with polar protic solvents (like alcohols) and polar aprotic solvents (like acetone or DMSO).
-
The Nonpolar Tail: The iodobiphenyl structure is large, rigid, and rich in electrons, making it prone to van der Waals forces and π-π stacking interactions. This part of the molecule favors dissolution in nonpolar or moderately polar organic solvents. The heavy iodine atom further contributes to the molecule's lipophilicity.
The balance between these opposing characteristics determines the compound's affinity for a given solvent.
Table 1: Physicochemical Properties of 4-(4-Iodophenyl)phenol and Related Analogues
| Property | 4-(4-Iodophenyl)phenol | 4-Iodobiphenyl (Analogue) | 4,4'-Biphenol (Analogue) | Rationale & Implication for Solubility |
| Molecular Formula | C₁₂H₉IO | C₁₂H₉I[1] | C₁₂H₁₀O₂[2] | The formula confirms a large carbon-rich structure with a single polar oxygen atom, suggesting significant lipophilicity. |
| Molecular Weight | 296.10 g/mol | 280.10 g/mol [3] | 186.21 g/mol [4] | The high molecular weight contributes to stronger crystal lattice energy, which must be overcome by solvent interactions for dissolution to occur. |
| Melting Point | 188-192 °C | 110-114 °C | 280-282 °C[5] | A high melting point suggests strong intermolecular forces in the solid state, indicating that significant energy (favorable solvent interaction) is required for dissolution. |
| Predicted logP | ~4.5 - 5.1 | 5.058[6] | N/A | A high logP value strongly indicates poor aqueous solubility and a preference for nonpolar, lipophilic environments. |
| CAS Number | 28033-33-2 | 1591-31-7[3] | 92-88-6[4] | N/A |
Section 2: Theoretical Solubility Profile in Common Organic Solvents
Based on the principle of "like dissolves like," we can predict the solubility of 4-(4-Iodophenyl)phenol across a spectrum of common laboratory solvents. These predictions serve as a crucial starting point for experimental design.
Table 2: Predicted Solubility of 4-(4-Iodophenyl)phenol
| Solvent Class | Solvent | Predicted Solubility | Scientific Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of these solvents can readily form strong hydrogen bonds with the phenolic -OH group of the solute. |
| Isopropanol | Moderate to High | Similar to methanol and ethanol, but the increased steric bulk of the isopropyl group may slightly hinder solvation. | |
| Water | Low / Insoluble | The large, non-polar iodobiphenyl backbone dominates the molecule's character, making it hydrophobic despite the presence of a single hydroxyl group.[7] | |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | High | The carbonyl oxygen of acetone and the ether oxygen of THF are effective hydrogen bond acceptors for the phenolic proton. |
| Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very High | These are highly polar solvents with strong hydrogen bond accepting capabilities, making them excellent solvents for phenols. | |
| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor compared to ketones or sulfoxides, leading to slightly lower solubility. | |
| Nonpolar | Dichloromethane (DCM), Chloroform | Moderate | These solvents can engage in dipole-dipole interactions and weak hydrogen bonding with the solute, while also accommodating the nonpolar biphenyl structure. |
| Toluene | Low to Moderate | The aromatic nature of toluene allows for favorable π-π interactions with the biphenyl rings, though it cannot interact with the polar -OH group. | |
| Hexane, Heptane | Insoluble | As highly nonpolar aliphatic hydrocarbons, these solvents cannot effectively solvate the polar phenolic group, leading to very poor solubility.[1] |
Section 3: A Validated Protocol for Experimental Solubility Determination
Theoretical predictions must be confirmed by empirical data. The Equilibrium Shake-Flask Method is a reliable and widely accepted standard for determining the solubility of a solid compound.
Methodology: Equilibrium Shake-Flask Solubility Assay
Objective: To determine the saturation solubility of 4-(4-Iodophenyl)phenol in a chosen solvent at a controlled temperature.
Materials and Reagents:
-
4-(4-Iodophenyl)phenol (solid)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis Spectrophotometer for quantification
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid 4-(4-Iodophenyl)phenol to a pre-weighed vial. An amount that is clearly in excess of what is expected to dissolve is crucial to ensure saturation.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the mixture to equilibrate for 24-48 hours. This extended time ensures that the dissolution process has reached a true equilibrium.
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any suspended microparticles, filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent artificially high concentration measurements.
-
Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration of 4-(4-Iodophenyl)phenol.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.
Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.
Section 4: Safety, Handling, and Hazard Mitigation
While a specific Safety Data Sheet (SDS) for 4-(4-Iodophenyl)phenol should always be consulted, data from analogous compounds like 4-Iodobiphenyl and other biphenyl derivatives suggest the following precautions.[6][8]
-
Potential Hazards:
-
May be harmful if swallowed, inhaled, or in contact with skin.
-
Causes skin and serious eye irritation.[9]
-
Handle as a potential irritant and sensitizer.
-
-
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Section 5: Visualizing Molecular Interactions
The solubility of 4-(4-Iodophenyl)phenol is governed by a balance of intermolecular forces between the solute and the solvent.
Caption: Key intermolecular forces driving solubility.
Conclusion
4-(4-Iodophenyl)phenol exhibits a nuanced solubility profile driven by its dual polar and nonpolar characteristics. It is predicted to be highly soluble in polar aprotic solvents like DMSO and acetone, and polar protic solvents such as methanol and ethanol. Conversely, its large lipophilic backbone renders it poorly soluble in water and nonpolar aliphatic hydrocarbons like hexane. For any research or development application, it is imperative to move beyond these theoretical predictions and perform rigorous experimental solubility determination. The protocols and principles outlined in this guide provide a comprehensive framework for scientists to confidently and accurately characterize the solubility of this versatile compound, paving the way for its successful application in the laboratory and beyond.
References
-
Wikipedia. (2023, September 10). 4,4'-Biphenol. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 4-Iodobiphenyl. Retrieved February 7, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,1'-Biphenyl, 4-iodo- (CAS 1591-31-7). Retrieved February 7, 2026, from [Link]
-
NIST. (n.d.). [1,1'-Biphenyl]-4,4'-diol. In NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: [1,1'-Biphenyl]-4,4'-diol. Retrieved February 7, 2026, from a publicly available SDS for the analogue.
- TCI Chemicals. (2025, June 25). Safety Data Sheet: Octafluoro-4,4'-biphenol.
-
Carl ROTH. (n.d.). Safety Data Sheet: Biphenyl. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2022, July 18). 2.5: Physical properties of organic compounds. Retrieved February 7, 2026, from [Link]
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- 1. 1,1'-Biphenyl, 4-iodo- (CAS 1591-31-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. [1,1'-Biphenyl]-4,4'-diol [webbook.nist.gov]
- 3. 4-Iodobiphenyl | C12H9I | CID 15322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]
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Preliminary Biological Activity Screening of 4-(4-Iodophenyl)phenol: A Technical Guide for Drug Discovery Professionals
Foreword: Charting the Unexplored Potential of a Halogenated Biphenyl Phenol
Welcome to this in-depth technical guide on the preliminary biological activity screening of 4-(4-Iodophenyl)phenol. As researchers and scientists in the dynamic field of drug development, we recognize that the journey from a novel chemical entity to a potential therapeutic agent begins with a robust and scientifically sound preliminary screening cascade. This document is designed to serve as a comprehensive roadmap for elucidating the potential biological activities of 4-(4-Iodophenyl)phenol, a unique molecule featuring a biphenyl scaffold, a phenolic hydroxyl group, and a halogen substituent.
Biphenyl derivatives are known to possess a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1] The presence of a phenolic hydroxyl group often confers significant antioxidant capabilities, while the iodine substituent can enhance various biological effects through mechanisms such as halogen bonding.[2] This guide will provide a structured, yet flexible, framework for the initial exploration of 4-(4-Iodophenyl)phenol's therapeutic potential, grounded in established methodologies and scientific rationale.
Our approach is not a rigid set of instructions but rather a strategic workflow designed to maximize information generation from a limited quantity of a novel compound. We will delve into the causality behind experimental choices, ensuring that each step is a self-validating system that builds upon the previous findings.
Section 1: Compound Profile and Rationale for Screening
1.1. Structural Features and Predicted Activities
4-(4-Iodophenyl)phenol is an aromatic compound characterized by two phenyl rings linked together, with a hydroxyl group on one ring and an iodine atom on the other, both at the para position. This structure suggests several potential biological activities:
-
Antioxidant Activity: The phenolic hydroxyl group is a well-known scavenger of free radicals, suggesting that the compound may possess antioxidant properties.[3]
-
Antimicrobial Activity: Biphenyl derivatives have demonstrated both antibacterial and antifungal activities.[4] The lipophilicity imparted by the biphenyl structure and the iodine atom may facilitate membrane disruption in microorganisms.
-
Cytotoxic (Anticancer) Activity: Many biphenyl compounds have been investigated for their cytotoxic effects against various cancer cell lines.[1][5] The planarity of the biphenyl system can allow for intercalation with DNA, and the overall structure may lead to interactions with key cellular enzymes or receptors.
-
Enzyme Inhibition: The structural motifs present in 4-(4-Iodophenyl)phenol bear resemblance to known inhibitors of various enzymes, such as tyrosinase and acetylcholinesterase.
1.2. Proposed Screening Cascade
The preliminary screening will be conducted in a tiered approach, starting with broad, cost-effective in vitro assays and progressing to more specific investigations based on initial findings. This strategy ensures efficient use of the test compound and resources.
Caption: Proposed tiered screening cascade for 4-(4-Iodophenyl)phenol.
Section 2: Tier 1 - Primary In Vitro Screening Protocols
This initial phase aims to broadly assess the cytotoxic, antimicrobial, and antioxidant potential of 4-(4-Iodophenyl)phenol.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] This assay will provide a preliminary indication of the compound's potential as an anticancer agent.
Experimental Protocol:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Seeding:
-
Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 4-(4-Iodophenyl)phenol in DMSO.
-
Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the culture medium in the wells with fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
-
| Parameter | Description |
| Cell Lines | HeLa, MCF-7, A549 |
| Seeding Density | 5,000-10,000 cells/well |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 48 hours |
| Assay | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) |
| Detection Wavelength | 570 nm |
| Positive Control | Doxorubicin |
Antimicrobial Screening: Agar Well Diffusion Method
This method is a cost-effective and widely used technique to determine the antimicrobial activity of a test compound.[7]
Experimental Protocol:
-
Microbial Cultures:
-
Prepare overnight cultures of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and a yeast (Candida albicans) in their respective broth media.
-
-
Agar Plate Preparation:
-
Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for yeast.
-
-
Inoculation:
-
Spread a standardized inoculum of each microorganism onto the surface of the agar plates to create a lawn.
-
-
Well Creation:
-
Create uniform wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
-
Compound Application:
-
Prepare different concentrations of 4-(4-Iodophenyl)phenol in a suitable solvent (e.g., DMSO).
-
Add a fixed volume (e.g., 100 µL) of each concentration into the wells. Include a solvent control and a positive control (e.g., ciprofloxacin for bacteria, fluconazole for yeast).
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours (bacteria) or 25-28°C for 48 hours (yeast).
-
-
Zone of Inhibition Measurement:
-
Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
-
| Parameter | Description |
| Test Organisms | Staphylococcus aureus, Escherichia coli, Candida albicans |
| Agar Medium | Mueller-Hinton Agar (bacteria), Sabouraud Dextrose Agar (yeast) |
| Compound Concentrations | e.g., 100, 250, 500 µg/mL |
| Positive Controls | Ciprofloxacin (bacteria), Fluconazole (yeast) |
| Incubation | 37°C for 24h (bacteria), 25-28°C for 48h (yeast) |
| Measurement | Diameter of the zone of inhibition (mm) |
Antioxidant Activity Screening: DPPH and ABTS Radical Scavenging Assays
These two assays are complementary and widely used to assess the free radical scavenging ability of compounds.[8]
2.3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Reaction Mixture:
-
In a 96-well plate, add 100 µL of various concentrations of 4-(4-Iodophenyl)phenol (dissolved in methanol) to 100 µL of the DPPH solution.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.
-
2.3.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Experimental Protocol:
-
ABTS Radical Cation (ABTS•+) Generation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Working Solution Preparation:
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Reaction Mixture:
-
Add 10 µL of various concentrations of 4-(4-Iodophenyl)phenol to 190 µL of the ABTS•+ working solution.
-
-
Incubation:
-
Incubate at room temperature for 6 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity, using ascorbic acid or Trolox as a positive control.
-
| Assay | Radical | Wavelength | Positive Control |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 517 nm | Ascorbic Acid / Trolox |
| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 734 nm | Ascorbic Acid / Trolox |
Section 3: Tier 2 - Secondary Screening and Mechanistic Insights
Based on the results from Tier 1, more focused assays will be conducted to further characterize the biological activity and explore the potential mechanism of action.
Enzyme Inhibition Assays
If antioxidant activity is observed, it is plausible that 4-(4-Iodophenyl)phenol may also inhibit oxidative enzymes like tyrosinase. Its structural similarity to some classes of neurological drugs also warrants investigation into its effect on acetylcholinesterase.
3.1.1. Tyrosinase Inhibition Assay
This assay determines the ability of the compound to inhibit the enzyme tyrosinase, which is involved in melanin production.
Experimental Protocol:
-
Reagents:
-
Mushroom tyrosinase solution, L-DOPA solution, and phosphate buffer (pH 6.8).
-
-
Reaction Mixture:
-
In a 96-well plate, pre-incubate the tyrosinase solution with various concentrations of 4-(4-Iodophenyl)phenol for 10 minutes at 25°C.
-
-
Initiation of Reaction:
-
Add L-DOPA solution to initiate the enzymatic reaction.
-
-
Absorbance Measurement:
-
Measure the formation of dopachrome by reading the absorbance at 475 nm in kinetic mode for 20-30 minutes.[9]
-
-
Calculation:
-
Calculate the percentage of tyrosinase inhibition. Kojic acid is a standard inhibitor used as a positive control.[10]
-
3.1.2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE and is used to screen for potential inhibitors.[11][12]
Experimental Protocol:
-
Reagents:
-
AChE solution, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as Ellman's reagent, and phosphate buffer (pH 8.0).
-
-
Reaction Mixture:
-
In a 96-well plate, pre-incubate the AChE enzyme with various concentrations of 4-(4-Iodophenyl)phenol for 15 minutes at 25°C.
-
-
Reaction Initiation:
-
Add DTNB and then ATCI to start the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
-
Absorbance Measurement:
-
Measure the absorbance at 412 nm in kinetic mode for 5-10 minutes.
-
-
Calculation:
-
Calculate the percentage of AChE inhibition. Galantamine or donepezil can be used as a positive control.
-
Caption: Schematic of the tyrosinase and acetylcholinesterase inhibition assays.
Section 4: Tier 3 - Preliminary In Vivo Assessment
Should the in vitro screening reveal significant and promising activity, a preliminary in vivo study is warranted to assess the compound's acute toxicity.
Acute Oral Toxicity Study
This study will be conducted following the OECD Guideline 423 (Acute Toxic Class Method) to determine the acute oral toxicity of 4-(4-Iodophenyl)phenol.[13]
Experimental Protocol (Summary):
-
Animals:
-
Use a small number of female Wistar rats.
-
-
Procedure:
-
This is a stepwise procedure using a starting dose of 300 mg/kg body weight.
-
Three animals are used in each step.
-
The outcome of each step (mortality or survival) determines the next step: either dosing at a lower or higher fixed dose level (5, 50, 300, 2000 mg/kg).
-
-
Observation:
-
Animals are observed for 14 days for signs of toxicity and mortality.
-
-
Endpoint:
-
The test allows for the classification of the substance into a toxicity category based on the observed outcomes at different dose levels.
-
This preliminary in vivo data is crucial for making informed decisions about the future development of 4-(4-Iodophenyl)phenol.
Section 5: Concluding Remarks and Future Directions
The preliminary biological activity screening of 4-(4-Iodophenyl)phenol, as outlined in this guide, provides a systematic and scientifically rigorous approach to uncovering its therapeutic potential. The tiered strategy ensures a logical progression from broad-based in vitro assays to more specific mechanistic and preliminary in vivo studies. The data generated from this screening cascade will be instrumental in guiding future research, including lead optimization, detailed mechanism of action studies, and more extensive preclinical development. The unique structural features of 4-(4-Iodophenyl)phenol make it a compelling candidate for investigation, and this comprehensive screening approach will lay the essential groundwork for its potential journey from a novel compound to a valuable therapeutic agent.
References
-
IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Some biologically active biphenyl derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and biological evaluation of some novel 4-phenyldiazenyl-4'-[(4- chlorobenzyl)oxy]biphenyl derivatives as antibacterial agents. Retrieved from [Link]
-
MDPI. (2023, March 14). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of bioactive compounds based on biphenyl. Retrieved from [Link]
-
IRGB. (2024, May 10). In search of novel bioactive compounds as potential anticancer agents: Iodinated 4,4'-Bipyridines. Retrieved from [Link]
-
PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]
-
PMC. (2011, April 18). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Retrieved from [Link]
-
National Toxicology Program. (2001, December 17). OECD Test Guideline 423. Retrieved from [Link]
-
Bio-protocol. (n.d.). ABTS radical scavenging assay. Retrieved from [Link]
-
PMC. (n.d.). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Retrieved from [Link]
-
Bio-Rad. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
OECD. (2001, December 17). 420 | oecd guideline for testing of chemicals. Retrieved from [Link]
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- 2. In search of novel bioactive compounds as potential anticancer agents: Iodinated 4,4’-Bipyridines – Institute for Genetic and Biomedical Research (IRGB) [irgb.cnr.it]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. atcc.org [atcc.org]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols for the Heck Reaction of 4-(4-Iodophenyl)phenol
Introduction: Strategic C-C Bond Formation via the Heck Reaction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes.[1][2] This powerful transformation forges carbon-carbon bonds with high efficiency and functional group tolerance, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] This document provides a detailed guide to the application of the Heck reaction for a specific and functionally rich substrate: 4-(4-Iodophenyl)phenol.
The choice of an aryl iodide, such as 4-(4-Iodophenyl)phenol, as the electrophilic partner is strategic. The carbon-iodine bond is the most reactive of the aryl halides in the oxidative addition step of the catalytic cycle, often allowing for milder reaction conditions and, in some cases, obviating the need for specialized phosphine ligands.[3] However, the presence of an unprotected phenol group introduces a key chemical consideration. The acidic proton of the phenol can interact with the basic conditions required for the Heck reaction, potentially influencing catalyst activity and reaction outcomes. This guide will address these nuances, providing robust protocols and a discussion of the critical parameters for successful coupling of 4-(4-Iodophenyl)phenol with various alkene partners.
The Heck Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Heck reaction proceeds through a Pd(0)/Pd(II) pathway.
Figure 1: The Heck Reaction Catalytic Cycle. This diagram illustrates the key steps of the palladium-catalyzed Heck reaction, starting with the active Pd(0) catalyst.
Experimental Protocols
The following protocols are designed as a starting point for the Heck coupling of 4-(4-Iodophenyl)phenol. Optimization of specific parameters may be necessary depending on the alkene coupling partner and desired scale.
Protocol 1: Ligand-Free Heck Coupling with an Activated Alkene (e.g., n-Butyl Acrylate)
Aryl iodides are often sufficiently reactive to undergo Heck coupling without the addition of phosphine ligands, which can simplify the reaction setup and purification.[4] This protocol is suitable for activated alkenes like acrylates.
Materials:
-
4-(4-Iodophenyl)phenol
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Schlenk flask or sealed reaction vial
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask, add 4-(4-Iodophenyl)phenol (1.0 equiv), palladium(II) acetate (0.01-0.03 equiv), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). This is repeated three times.
-
Add the solvent (DMF or NMP, to a concentration of 0.1-0.5 M).
-
Add the base, either triethylamine (2.0-3.0 equiv) or sodium carbonate (2.0-3.0 equiv). The use of an inorganic base like sodium carbonate can be advantageous in some cases.[5]
-
Add n-butyl acrylate (1.2-1.5 equiv) via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Choices:
-
Catalyst: Pd(OAc)₂ is a common and relatively inexpensive palladium source that is readily reduced in situ to the active Pd(0) species.
-
Base: Triethylamine is a common organic base used to neutralize the HI generated during the reaction.[6] Sodium carbonate is a milder inorganic base that can also be effective.[5] The choice of base can be critical, and empirical screening may be necessary.
-
Solvent: Polar aprotic solvents like DMF and NMP are excellent for dissolving the reactants and catalyst, and they are stable at the required reaction temperatures.
Protocol 2: Heck Coupling with a Non-Activated Alkene (e.g., Styrene) using a Phosphine Ligand
For less reactive, non-activated alkenes such as styrene, the use of a phosphine ligand can be beneficial to stabilize the palladium catalyst and promote the reaction.
Materials:
-
4-(4-Iodophenyl)phenol
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (MeCN) or Toluene
-
Schlenk flask or sealed reaction vial
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask, add 4-(4-Iodophenyl)phenol (1.0 equiv), palladium(II) acetate (0.01-0.03 equiv), the phosphine ligand (0.02-0.06 equiv), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the solvent (acetonitrile or toluene, to a concentration of 0.1-0.5 M).
-
Add the base (K₂CO₃ or Et₃N, 2.0-3.0 equiv).
-
Add styrene (1.2-1.5 equiv) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring by TLC or GC-MS.
-
Follow the workup and purification steps as described in Protocol 1.
Rationale for Choices:
-
Ligand: Tri(o-tolyl)phosphine is a bulky, electron-rich phosphine that can stabilize the Pd(0) catalyst and promote oxidative addition.[2] Triphenylphosphine is another common alternative.
-
Base: Potassium carbonate is a solid inorganic base that is often effective in phosphine-ligated Heck reactions.
-
Solvent: Acetonitrile and toluene are common solvents for Heck reactions, and the choice may depend on the solubility of the reactants and the desired reaction temperature.
Data Presentation: Summary of Reaction Parameters
| Parameter | Protocol 1 (Activated Alkene) | Protocol 2 (Non-Activated Alkene) | Rationale |
| Catalyst | Pd(OAc)₂ (1-3 mol%) | Pd(OAc)₂ (1-3 mol%) | Common, effective palladium precursor. |
| Ligand | None | P(o-tol)₃ or PPh₃ (2-6 mol%) | Required for less reactive alkenes to stabilize the catalyst. |
| Base | Et₃N or Na₂CO₃ (2-3 equiv) | K₂CO₃ or Et₃N (2-3 equiv) | Neutralizes HI byproduct; choice can influence yield. |
| Solvent | DMF or NMP | MeCN or Toluene | Polar aprotic solvents are generally effective. |
| Temperature | 80-120 °C | 80-110 °C | Sufficient to promote the reaction without catalyst decomposition. |
| Alkene | n-Butyl acrylate (1.2-1.5 equiv) | Styrene (1.2-1.5 equiv) | A slight excess of the alkene is used to drive the reaction. |
Considerations for the Phenolic Substrate
The presence of the unprotected phenol in 4-(4-Iodophenyl)phenol warrants special consideration. The weakly acidic proton of the phenol could be deprotonated by the base, forming a phenoxide. This phenoxide may have altered electronic properties that could influence the rate of oxidative addition. Furthermore, the phenoxide could potentially coordinate to the palladium center, affecting its catalytic activity. In most standard Heck conditions with amine or carbonate bases, this is not expected to be a major issue, but it is a factor to consider if suboptimal results are obtained. If issues arise, protection of the phenol as a silyl ether or methyl ether may be considered, followed by deprotection after the Heck reaction.
Experimental Workflow
Figure 2: General experimental workflow for the Heck reaction of 4-(4-Iodophenyl)phenol.
Conclusion
The Heck reaction is a highly effective method for the arylation of alkenes with 4-(4-Iodophenyl)phenol. The high reactivity of the aryl iodide allows for versatile reaction conditions, including ligand-free systems for activated alkenes. For less reactive alkenes, the use of phosphine ligands is recommended. Careful consideration of the choice of base, solvent, and temperature is crucial for optimizing the reaction yield and purity. The protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully implement this important transformation.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Application Notes & Protocols: A Guide to Sonogashira Cross-Coupling of 4-(4-Iodophenyl)phenol with Terminal Alkynes
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed cross-coupling has become indispensable in numerous fields, particularly in drug discovery, natural product synthesis, and materials science.[2][3][4] Its utility lies in the ability to construct complex molecular architectures, such as conjugated enynes and arylalkynes, under remarkably mild conditions.[2][5]
The products derived from coupling 4-(4-iodophenyl)phenol are of significant interest to drug development professionals. The resulting 4-(4-(alkynyl)phenyl)phenol scaffold is a key structural motif in various biologically active molecules, including selective estrogen receptor modulators (SERMs) and other targeted therapeutic agents. The Sonogashira reaction offers an efficient pathway to generate libraries of these compounds for structure-activity relationship (SAR) studies.[6][7] This guide provides a detailed exploration of the reaction mechanism, a robust experimental protocol, and field-proven insights for optimization and troubleshooting.
The Catalytic Machinery: A Mechanistic Overview
The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][2] Understanding this dual mechanism is critical for rational optimization and troubleshooting.
-
The Palladium Cycle: This is the main engine of the cross-coupling.
-
Oxidative Addition: The active catalyst, a coordinatively unsaturated Pd(0) species, undergoes oxidative addition with the aryl iodide (4-(4-iodophenyl)phenol). This forms a square planar Pd(II) intermediate. Electron-withdrawing groups on the aryl halide can accelerate this step.[8]
-
Transmetalation: This is the crucial step where the two carbon fragments are brought together on the palladium center. The copper(I) acetylide, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex, displacing the iodide ligand.
-
Reductive Elimination: The cis-alkynyl aryl palladium(II) complex undergoes reductive elimination to form the desired C(sp²)-C(sp) bond, yielding the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][9]
-
-
The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of an amine base (e.g., triethylamine), the acidity of the alkyne's terminal proton is increased, facilitating its removal and the formation of a copper(I) acetylide intermediate.[9][10] This species is then ready for the transmetalation step in the palladium cycle.
-
The use of a copper co-catalyst allows the reaction to proceed at much milder temperatures (often room temperature) compared to early copper-free methods.[1][2]
Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.
Core Experimental Protocol: A Validated Starting Point
This protocol describes a general procedure for the Sonogashira coupling of 4-(4-iodophenyl)phenol with phenylacetylene. It is designed to be a robust starting point for further optimization.
Materials & Equipment:
-
Reactants: 4-(4-Iodophenyl)phenol, Phenylacetylene
-
Catalysts: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], Copper(I) iodide (CuI)
-
Base: Triethylamine (TEA), freshly distilled
-
Solvent: Tetrahydrofuran (THF), anhydrous
-
Equipment: Schlenk flask or oven-dried round-bottom flask, magnetic stirrer, nitrogen/argon inlet, condenser, rubber septa, syringes, TLC plates, rotary evaporator, column chromatography setup.
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-(4-iodophenyl)phenol (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq., 2 mol%), and CuI (0.04 eq., 4 mol%).
-
Seal the flask with a rubber septum, and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is critical to prevent the homocoupling of the alkyne.[1][11]
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add anhydrous THF (e.g., 5 mL per mmol of aryl iodide) and freshly distilled triethylamine (2.0 eq.) via syringe.
-
Stir the resulting suspension for 5 minutes at room temperature.
-
Slowly add phenylacetylene (1.2 eq.) via syringe. A slight excess of the alkyne is used to ensure complete consumption of the more valuable aryl iodide.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting aryl iodide), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-(4-(phenylethynyl)phenyl)phenol.
-
Application Notes: From Protocol to Optimized Process
Achieving high yields and purity requires a nuanced understanding of how each component influences the reaction.
Causality Behind Reagent Selection
| Component | Common Choices | Rationale & Field Insights |
| Palladium Precatalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often more air-stable and convenient to handle than Pd(0) sources.[1] They are reduced in situ to the active Pd(0) species by amines or phosphines.[2] For challenging couplings, more active catalysts formed from Pd₂(dba)₃ and a bulky phosphine ligand may be necessary. |
| Phosphine Ligand | PPh₃, P(t-Bu)₃, XPhos, SPhos | The ligand stabilizes the palladium center and modulates its reactivity. Electron-rich and sterically bulky ligands (e.g., P(t-Bu)₃, XPhos) can accelerate the oxidative addition and reductive elimination steps, leading to higher turnover numbers.[1][8] The choice of ligand is often dictated by the steric hindrance of the coupling partners.[8][12] |
| Copper (I) Source | CuI | Copper(I) iodide is the most common and effective co-catalyst. It must be of high purity; discoloration (green/brown) indicates oxidation to Cu(II), which can hinder the reaction. |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃ | An amine base is typically required to deprotonate the alkyne.[13] It often serves as both the base and a co-solvent. For substrates sensitive to amines, inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, though this may require a different solvent system (e.g., DMF, DMA).[7] |
| Solvent | THF, DMF, Acetonitrile, Toluene | The solvent must be able to dissolve the reactants and catalysts. Anhydrous and deoxygenated solvents are crucial for reproducibility and preventing side reactions.[13] DMF is an excellent choice for less soluble substrates but can be difficult to remove. |
Troubleshooting Common Issues
-
Problem: Low or No Conversion
-
Cause: Inactive catalyst. The Pd(0) species may have been oxidized.
-
Solution: Ensure the reaction is performed under strictly anaerobic conditions. Use freshly opened, high-purity catalysts and anhydrous, deoxygenated solvents.
-
Cause: Poor reactivity of the aryl halide.
-
Solution: While aryl iodides are highly reactive, aryl bromides or chlorides are less so.[2] For less reactive halides, a stronger ligand (e.g., XPhos), higher temperatures, and a more robust palladium source (e.g., Pd₂(dba)₃) may be required.
-
-
Problem: Significant Alkyne Homocoupling (Glaser Coupling)
-
Cause: This is the primary side reaction, forming a diyne (R-C≡C-C≡C-R). It is promoted by the presence of oxygen, which facilitates the oxidation of the copper acetylide intermediate.[1][11]
-
Solution 1 (Classic Method): Rigorously deoxygenate all solvents and maintain a positive pressure of inert gas throughout the reaction.
-
Solution 2 (Copper-Free Conditions): In cases where homocoupling is persistent or the substrate is sensitive to copper, a copper-free Sonogashira protocol can be employed.[2][4][14] These reactions typically require a higher catalyst loading, a more specialized ligand, and sometimes higher temperatures, but they completely eliminate the Glaser coupling pathway.
-
Workflow for Reaction Optimization
A systematic approach is key to optimizing any new Sonogashira coupling. The following workflow can guide the process from an initial trial to a high-yielding protocol.
Caption: A logical workflow for optimizing Sonogashira coupling conditions.
References
-
Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with... - ResearchGate . Available at: [Link]
-
Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - ResearchGate . Available at: [Link]
-
Sonogashira coupling - YouTube . Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal . Available at: [Link]
-
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway . Available at: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC . Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts . Available at: [Link]
-
Sonogashira cross-coupling reaction - YouTube . Available at: [Link]
-
Sonogashira coupling - Wikipedia . Available at: [Link]
-
Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre . Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI . Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A . Available at: [Link]
-
Copper-free Sonogashira coupling - The chemical reaction database . Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH . Available at: [Link]
-
The Sonogashira Coupling . Available at: [Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes . Available at: [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry - ACS Publications . Available at: [Link]
-
Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction . Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
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- 14. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
Application Note: 4-(4-Iodophenyl)phenol in Advanced Polymer Architectures
Executive Summary
4-(4-Iodophenyl)phenol (IPP) represents a high-value "Janus" intermediate in polymer chemistry.[1] Its structural asymmetry—featuring a nucleophilic hydroxyl group (-OH) on one ring and an electrophilic aryl iodide (-I) on the other—enables orthogonal functionalization. This bifunctionality makes IPP a critical scaffold for synthesizing Liquid Crystalline Polymers (LCPs) , Poly(arylene ether)s , and Hyperbranched Dendrimers .
Unlike simple commodity monomers, IPP is utilized when precise control over molecular architecture, thermal stability, and optical anisotropy is required. This guide details the protocols for leveraging IPP in Suzuki-Miyaura polycondensation and the synthesis of mesogenic monomers.
Part 1: Molecular Architecture & Reactivity[1]
The utility of IPP stems from its ability to undergo two distinct types of chemical modifications without interference, allowing for "AB-type" step-growth polymerization or the creation of complex side-chain architectures.
| Functional Group | Reactivity Profile | Primary Polymer Application |
| Phenolic -OH | Nucleophilic substitution (Etherification), Esterification | Flexible spacer attachment (LCPs), Solubility enhancement, Dendritic focal point. |
| Aryl Iodide -I | Pd-catalyzed Cross-coupling (Suzuki, Sonogashira, Heck) | Rigid backbone formation (Conjugated polymers), Chain extension, End-capping. |
| Biphenyl Core | Rigid, Planar, Mesogenic | Liquid Crystallinity, High |
Reactivity Workflow Diagram
The following diagram illustrates the divergent synthetic pathways available for IPP.
Figure 1: Divergent synthetic pathways for 4-(4-Iodophenyl)phenol utilizing orthogonal reactivity.
Part 2: Application Protocols
Protocol A: Synthesis of Side-Chain Liquid Crystalline Monomers
Objective: To synthesize a mesogenic monomer (methacrylate derivative) using IPP as the rigid core. The iodine atom serves as a site for further chain extension or as a polarizable terminus to enhance dielectric anisotropy.[1]
Mechanism:
-
Etherification: The phenolic -OH is reacted with a bromo-alcohol spacer.[1]
-
Methacrylation: The new aliphatic -OH is converted to a methacrylate.[1]
Materials
-
4-(4-Iodophenyl)phenol (IPP)
-
6-Chloro-1-hexanol (Spacer)
-
Methacryloyl chloride
-
Potassium Carbonate (
) -
Potassium Iodide (KI - Catalyst)
-
Solvents: DMF, DCM, THF
Step-by-Step Methodology
-
Spacer Attachment (Etherification):
-
Dissolve IPP (10 mmol) and 6-chloro-1-hexanol (12 mmol) in DMF (50 mL).
-
Add anhydrous
(20 mmol) and a catalytic amount of KI. -
Heat to 90°C for 24 hours under
atmosphere. -
QC Check: Monitor TLC for disappearance of IPP.[1]
-
Pour into ice water, filter the precipitate, and recrystallize from ethanol.
-
Yield: Expect ~85% of 4-(4-iodophenyl)phenoxyhexanol.[1]
-
-
Polymerizable Group Attachment:
-
Dissolve the intermediate from Step 1 (5 mmol) and triethylamine (10 mmol) in dry THF at 0°C.
-
Dropwise add methacryloyl chloride (6 mmol).[1]
-
Stir at room temperature for 12 hours.
-
Purification: Wash with dilute HCl, then
.[1] Dry over .[1] Remove solvent.[1][2] -
Result: A polymerizable liquid crystal monomer (Side-Chain LCP Precursor).[1]
-
Protocol B: Poly(arylene) Synthesis via Suzuki-Miyaura Polycondensation
Objective: To synthesize a high-performance conjugated polymer backbone.[1] This protocol treats IPP as a precursor to an AB-type monomer or uses it in A2 + B2 polymerization.[1]
Context: Direct polymerization of IPP is not possible.[1] It must first be converted into a monomer containing both a halide and a boronic ester (AB-type) or coupled with a diboronic acid.[1]
Workflow Diagram: Catalyst-Transfer Polycondensation
Figure 2: Mechanism of Suzuki-Miyaura Polycondensation for IPP derivatives.
Experimental Procedure (A2 + B2 Route)
In this variation, we use IPP to synthesize a di-iodo monomer, which is then polymerized with a diboronic acid.
-
Monomer Preparation (Di-iodo derivative):
-
React IPP (2 equiv) with a di-bromoalkane (1 equiv) (e.g., 1,6-dibromohexane) under basic conditions (see Protocol A, step 1).
-
Product: A bis(iodobiphenyl) monomer linked by a flexible spacer.[1]
-
-
Polymerization:
-
Reactants: Bis(iodobiphenyl) monomer (1.00 equiv) + 1,4-Phenylenebis(boronic acid) (1.00 equiv). Note: Stoichiometry must be exact (1:1) for high molecular weight.
-
Catalyst:
(1-3 mol%). -
Base: 2M
(aqueous).[1] -
Solvent: Toluene (biphasic system requires vigorous stirring).[1]
-
Conditions: Reflux at 85-90°C for 48 hours under Argon.
-
-
Work-up:
Part 3: Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Molecular Weight | Stoichiometric imbalance (Carothers equation).[1] | Ensure purity of monomers is >99.5% by HPLC/GC. Re-weigh reactants precisely. |
| Black Precipitate | Palladium aggregation ("Pd Black").[1] | Increase ligand concentration or switch to Pd(dppf)Cl2.[1] Ensure rigorous |
| Incomplete Solubility | Rigid backbone aggregation.[1] | Incorporate longer alkyl side chains (e.g., dodecyl) on the phenol group to disrupt stacking. |
| Discoloration | Iodine liberation.[1] | Wash final polymer with aqueous sodium thiosulfate ( |
References
-
Suzuki-Miyaura Catalyst-Transfer Polycondensation
-
Liquid Crystalline Polymer Synthesis
-
Hyperbranched Polymer Synthesis
-
General Reactivity of Iodophenyl Phenols
Sources
Application Note & Protocol: 4-(4-Iodophenyl)phenol as a Versatile Building Block in Medicinal Chemistry
Abstract
4-(4-Iodophenyl)phenol is a bifunctional aromatic compound that has emerged as a crucial building block in medicinal chemistry. Its distinct structure, featuring a reactive aryl iodide and a nucleophilic phenolic hydroxyl group, enables sequential and site-selective functionalization. This application note provides a comprehensive guide to the utility of 4-(4-iodophenyl)phenol, with a detailed focus on its application in palladium-catalyzed cross-coupling reactions for the synthesis of bioactive molecules and as a precursor for radiolabeling in diagnostic imaging. This document offers in-depth protocols and mechanistic insights to assist researchers in leveraging this versatile scaffold for accelerated drug discovery and development.
Introduction: The Strategic Importance of 4-(4-Iodophenyl)phenol in Drug Discovery
The rational design of novel therapeutics is heavily reliant on the availability of versatile chemical scaffolds that can be readily and selectively modified to explore and optimize structure-activity relationships (SAR). 4-(4-Iodophenyl)phenol is an exemplary building block, offering two orthogonal reactive sites: a highly reactive aryl iodide and a versatile phenolic hydroxyl group. This bifunctionality allows for a modular synthetic approach, empowering medicinal chemists to independently functionalize each end of the molecule to fine-tune biological activity, enhance pharmacokinetic profiles, and improve metabolic stability.
The aryl iodide moiety is particularly amenable to a vast array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, which are cornerstones of modern medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds.[1][2][3][4] Concurrently, the phenolic hydroxyl group serves as a convenient handle for introducing a wide range of functionalities through etherification, esterification, or as a directing group in electrophilic aromatic substitution, further expanding the chemical diversity achievable from this singular precursor.[5]
Physicochemical Properties and Safe Handling
A comprehensive understanding of a building block's physicochemical properties is fundamental to its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉IO | [6] |
| Molecular Weight | 296.11 g/mol | [6] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 182-185 °C | |
| Solubility | Soluble in methanol, DMSO, DMF; sparingly soluble in chloroform. | [7] |
| Storage | Store in a cool, dry, well-ventilated area away from light and oxidizing agents. Keep container tightly sealed. |
Safety and Handling: 4-(4-Iodophenyl)phenol is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a certified chemical fume hood to prevent inhalation of fine particles.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in 4-(4-iodophenyl)phenol is significantly weaker than its carbon-bromine or carbon-chlorine counterparts, rendering it highly susceptible to oxidative addition to a palladium(0) catalyst. This heightened reactivity often translates to milder reaction conditions, broader functional group tolerance, and higher yields, all of which are critical in the synthesis of complex, biologically active molecules.
Suzuki-Miyaura Coupling: Construction of Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds, particularly in the synthesis of biaryl motifs, which are prevalent in numerous approved pharmaceuticals.[1]
Workflow for a Typical Suzuki-Miyaura Coupling:
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of 4'-(4-hydroxyphenyl)-[1,1'-biphenyl]-4-carbonitrile
This protocol details the synthesis of a biphenyl derivative, a structural motif often found in compounds with applications in materials science and medicinal chemistry.
Materials:
-
4-(4-Iodophenyl)phenol
-
(4-Cyanophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethanol, 200 proof
-
Deionized water, degassed
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine 4-(4-Iodophenyl)phenol (1.0 eq), (4-cyanophenyl)boronic acid (1.2 eq), and finely ground potassium carbonate (2.5 eq).
-
Inerting the System: Seal the flask and subject it to three cycles of evacuation and backfilling with high-purity nitrogen or argon. This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (30 mL), ethanol (10 mL), and degassed deionized water (10 mL) via cannula or syringe. The aqueous phase is essential for the transmetalation step of the Suzuki catalytic cycle.
-
Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the stirring mixture. A slight color change may be observed.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 85 °C and stir vigorously for 12-16 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Workup and Extraction: Upon completion, cool the reaction to ambient temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash sequentially with water (2 x 30 mL) and saturated aqueous sodium chloride (brine, 30 mL) to remove the base and inorganic byproducts.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid should be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.
Sonogashira Coupling: Installation of Alkynyl Functionality
The Sonogashira coupling is an exceptionally efficient method for forging a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne, providing access to arylalkynes which are valuable intermediates and pharmacophores.[3]
Protocol: Synthesis of 4-(4-(Phenylethynyl)phenyl)phenol
Materials:
-
4-(4-Iodophenyl)phenol
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add 4-(4-Iodophenyl)phenol (1.0 eq) and dissolve it in anhydrous THF (20 mL) and anhydrous triethylamine (10 mL). The triethylamine acts as both a base and a solvent.
-
Reagent Addition: Add phenylacetylene (1.5 eq) to the solution via syringe.
-
Catalyst Introduction: In quick succession, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq). The copper co-catalyst is crucial for the formation of the copper(I) acetylide intermediate.[8]
-
Reaction Execution: Stir the mixture at room temperature for 8-12 hours. The reaction is often accompanied by the formation of a precipitate (triethylammonium iodide).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst residues and ammonium salts. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove any remaining copper salts. Dry the organic phase, concentrate, and purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate) to obtain the desired arylalkyne.
Advanced Application: Precursor for Radiolabeling
The iodine atom in 4-(4-iodophenyl)phenol makes it an ideal precursor for radioiodination, enabling the synthesis of radiotracers for use in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging.[9][10] These imaging modalities are invaluable in drug development for assessing the in vivo distribution, target engagement, and pharmacokinetics of drug candidates.
Workflow for Radioiodination via a Stannyl Precursor:
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-[(4-Iodophenyl)sulfonyl]phenol | C12H9IO3S | CID 343803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(P-IODOPHENYL)BUTYRIC ACID CAS#: 27913-58-2 [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. openworks.mdanderson.org [openworks.mdanderson.org]
Application Note: Strategic Utilization of 4-(4-Iodophenyl)phenol in Next-Generation AR Antagonist Design
Abstract
The emergence of castration-resistant prostate cancer (CRPC) necessitates the development of androgen receptor (AR) antagonists with novel mechanisms of action, moving beyond the classical nitrophenyl and cyanophenyl scaffolds found in flutamide and bicalutamide. This application note details the strategic use of 4-(4-Iodophenyl)phenol (CAS: 7383-96-2) as a privileged "Janus" intermediate. Its unique bifunctional structure—comprising a reactive aryl iodide and a nucleophilic phenol—enables the modular synthesis of biaryl ether-based AR antagonists targeting the Activation Function 2 (AF2) site and rigid linkers for Proteolysis Targeting Chimeras (PROTACs) . We provide validated protocols for regioselective functionalization, ensuring high-yield synthesis of next-generation AR modulators.
Compound Profile & Structural Rationale
Physicochemical Properties
| Property | Data | Relevance to Synthesis |
| Chemical Name | 4-(4-Iodophenyl)phenol | Core Scaffold |
| Synonyms | 4'-Iodo-4-biphenylol | Common literature identifier |
| CAS Number | 7383-96-2 | Unique Identifier |
| Molecular Weight | 298.12 g/mol | Fragment-based design compliant |
| Melting Point | 190-194 °C | Solid handling; easy crystallization |
| LogP | ~4.2 | Lipophilic; mimics steroid core |
| Reactive Handle A | Aryl Iodide (C-I) | High reactivity for Pd-catalyzed coupling (Suzuki/Sonogashira) |
| Reactive Handle B | Phenol (Ar-OH) | Nucleophile for etherification/esterification |
Structural Logic in AR Antagonism
The biphenyl scaffold of 4-(4-Iodophenyl)phenol serves as a bioisostere for the steroidal backbone, offering two critical advantages in drug design:
-
Geometric Mimicry: The biphenyl twist angle (~44°) mimics the spatial arrangement of the steroidal A/B rings, allowing the phenol group to interact with Arg752 and Gln711 in the AR Ligand Binding Domain (LBD).
-
The "Exit Vector" (Iodine Position): The iodine atom is positioned at the 4'-position, pointing directly toward the solvent-exposed Helix 12. This is the ideal "exit vector" for attaching bulky hydrophobic tails (to induce antagonism by displacing Helix 12) or E3 ligase recruiters (for PROTAC design).
Synthetic Strategy & Workflow
The synthesis of AR antagonists from this intermediate requires a disciplined "Head-to-Tail" approach. We prioritize O-alkylation (Head synthesis) prior to Cross-Coupling (Tail synthesis) to prevent catalyst poisoning by the free phenol and to maximize the value of the iodinated intermediate.
Strategic Pathway Diagram
Caption: Divergent synthesis workflow starting from 4-(4-Iodophenyl)phenol. Path A yields direct antagonists; Path B yields PROTAC degraders.
Detailed Experimental Protocols
Protocol A: Regioselective O-Alkylation (The "Head" Synthesis)
Objective: To attach the polar "warhead" moiety that mimics the A-ring steroid interaction, generating a stable ether linkage without affecting the aryl iodide.
Reagents:
-
4-(4-Iodophenyl)phenol (1.0 eq)
-
Electrophile (e.g., 4-fluorobenzyl bromide or heterocyclic alkyl halide) (1.1 eq)
-
Cesium Carbonate (
) (2.0 eq) - Crucial for suppressing O- vs C-alkylation competition. -
Solvent: Anhydrous DMF or Acetonitrile.
Procedure:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 4-(4-Iodophenyl)phenol (500 mg, 1.68 mmol) in anhydrous DMF (5 mL).
-
Deprotonation: Add
(1.09 g, 3.36 mmol) in one portion. Stir at Room Temperature (RT) for 30 minutes. The solution will turn slightly yellow/orange, indicating phenoxide formation. -
Addition: Dropwise add the alkyl halide (1.85 mmol) dissolved in minimal DMF.
-
Reaction: Heat to 60°C for 4–6 hours. Self-Validation: Monitor TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear, replaced by a less polar product ( ). -
Work-up: Pour into ice-cold water (50 mL). The product usually precipitates. Filter and wash with water.[1] If oil forms, extract with EtOAc (3 x 20 mL), wash with brine, and dry over
. -
Purification: Recrystallize from Ethanol or flash chromatography (SiO2, 0-10% EtOAc in Hexanes).
Scientific Insight: We utilize
Protocol B: Suzuki-Miyaura Cross-Coupling (The "Tail" Extension)
Objective: To extend the biphenyl core at the 4'-position. In AR antagonist design, this introduces a hydrophobic bulk that prevents Helix 12 folding (antagonism). In PROTACs, this attaches the linker.[2]
Reagents:
-
Intermediate from Protocol A (1.0 eq)
-
Aryl/Heteroaryl Boronic Acid (1.2 eq)
-
Catalyst:
(3-5 mol%) - Preferred over for aryl iodides to prevent dehalogenation. -
Base:
(2.0 M aq solution, 3.0 eq) -
Solvent: 1,4-Dioxane.[3]
Procedure:
-
Degassing: Charge a microwave vial or Schlenk flask with the Iodo-Intermediate (1.0 mmol), Boronic Acid (1.2 mmol), and
(0.05 mmol). Seal and purge with Argon for 5 minutes. Critical: Oxygen presence causes homocoupling of the boronic acid. -
Solvent Addition: Add degassed 1,4-Dioxane (10 mL) and aqueous
(1.5 mL). -
Reaction: Heat to 90°C (oil bath) or 110°C (Microwave, 30 min).
-
Self-Validation: Monitor by LC-MS. The Iodine peak (M+) pattern will disappear. Look for the new biaryl mass.
-
Scavenging: After cooling, filter through a Celite pad. To remove residual Pd, treat the filtrate with SiliaMetS® Thiol scavenger resin (optional but recommended for biological assay purity).
-
Isolation: Concentrate and purify via column chromatography.
Application in PROTAC Design
For researchers developing Selective Androgen Receptor Degraders (SARDs) , 4-(4-Iodophenyl)phenol is a premier linker scaffold.
-
Rigidity: The biphenyl bond provides a rigid spacer, reducing the entropic cost of ternary complex formation (AR-PROTAC-E3 Ligase).
-
Linker Attachment: Use Sonogashira Coupling instead of Suzuki for PROTACs.
-
Reaction: React the Iodo-Intermediate with an alkyne-terminated PEG linker.
-
Conditions:
(5 mol%), CuI (2 mol%), , THF, RT. -
Advantage:[4] Creates a linear extension vector, keeping the E3 ligase ligand at a precise distance from the AR binding pocket.
-
References
-
Yamada, A., et al. (2013). "Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists." ACS Medicinal Chemistry Letters. Link
-
Wang, Y., et al. (2022).[4][5] "Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2." Journal of Medicinal Chemistry. Link
-
Han, X., et al. (2022).[4] "Targeting androgen receptor degradation with PROTACs from bench to bedside." Biomedicine & Pharmacotherapy. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
-
Békés, M., et al. (2022). "PROTAC targeted protein degraders: the past is prologue." Nature Reviews Drug Discovery. Link
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting androgen receptor degradation with PROTACs from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Copper-Catalyzed Transformations of 4-(4-Iodophenyl)phenol
This Application Note is designed for research chemists and process engineers involved in the synthesis of advanced materials (liquid crystals) and pharmaceutical intermediates. It details the specific challenges and protocols for deploying copper catalysis on the bifunctional scaffold 4-(4-Iodophenyl)phenol .
Introduction & Strategic Analysis
4-(4-Iodophenyl)phenol (CAS: 61563-24-4) represents a classic "Janus" substrate in organic synthesis: it possesses a highly reactive electrophile (Aryl Iodide) on one ring and a nucleophile (Phenol) on the other. While Palladium-catalyzed Suzuki couplings are often used to build this scaffold, Copper catalysis is the superior method for functionalizing it, particularly for forming Carbon-Heteroatom (C-N, C-O, C-S) bonds via Ullmann-Goldberg type reactions.
Why Copper?
-
Orthogonality: Copper mediates C-N and C-O bond formation with distinct chemoselectivity compared to Palladium, often tolerating the free phenol without requiring protection groups (if conditions are tuned).
-
Cost-Efficiency: For large-scale liquid crystal synthesis, CuI precursors are significantly cheaper than Pd(OAc)₂.
-
Iodide Specificity: Aryl iodides are the "Gold Standard" substrates for copper catalysis, undergoing oxidative addition more readily than bromides or chlorides.
The "Phenoxide Trap" Challenge
The primary technical hurdle with this substrate is the acidity of the phenolic proton (
-
Risk: This phenoxide can coordinate tightly to the Copper center, forming stable, unreactive cuprate complexes (off-cycle species), effectively poisoning the catalyst.
-
Solution: The protocols below utilize bidentate ligands (e.g., L-Proline, Picolinic Acid) that bind Copper more strongly than the phenoxide, keeping the catalyst active.
Mechanistic Pathway & Visualization
Understanding the catalytic cycle is vital for troubleshooting. The reaction proceeds via a Cu(I)/Cu(III) cycle (or Single Electron Transfer, depending on the ligand).
Diagram 1: Ligand-Accelerated Catalytic Cycle
This diagram illustrates how the ligand prevents catalyst deactivation by the substrate's own phenoxide group.
Caption: The Cu(I)/Cu(III) catalytic cycle highlighting the critical role of the ligand in preventing the formation of inactive copper-phenoxide aggregates.
Experimental Protocols
Protocol A: C-N Coupling (Amination)
Application: Synthesis of amino-biphenyls for hole-transport materials. Chemistry: Modified Ullmann-Goldberg Reaction.
Reagents:
-
Substrate: 4-(4-Iodophenyl)phenol (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.2 equiv)
-
Catalyst: CuI (10 mol%)
-
Ligand: L-Proline (20 mol%) - Crucial for stabilizing Cu in the presence of free -OH.
-
Base:
(2.5 equiv) - Extra base required to neutralize the phenol. -
Solvent: DMSO (Anhydrous)[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a Schlenk tube and cool under Argon.
-
Charging: Add CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and
(345 mg, 2.5 mmol). -
Substrate Addition: Add 4-(4-Iodophenyl)phenol (298 mg, 1.0 mmol). If the amine is solid, add it now.
-
Inerting: Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add DMSO (2.0 mL) via syringe. If the amine is liquid, add it now.
-
Reaction: Seal the tube and heat to 90°C for 12-24 hours. Note: The solution should turn from green/blue to a dark brown/red as the active catalyst forms.
-
Workup: Cool to RT. Dilute with Ethyl Acetate and water. Acidify carefully with 1M HCl to pH ~6 (to protonate the phenol product). Extract, dry (
), and concentrate.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Protocol B: C-O Coupling (Etherification)
Application: Synthesis of asymmetric diaryl ethers. Chemistry: Buchwald/Maiti Modified Ullmann Ether Synthesis.
Reagents:
-
Substrate: 4-(4-Iodophenyl)phenol (1.0 equiv)
-
Nucleophile: Phenol derivative (1.2 equiv)
-
Catalyst: CuI (5 mol%)[1]
-
Ligand: Picolinic Acid (10 mol%) - Superior for C-O coupling.
-
Base:
(2.0 equiv)
Step-by-Step Procedure:
-
Catalyst Pre-complexation: In the reaction vessel, mix CuI and Picolinic Acid in DMSO under Argon for 10 minutes. A homogeneous green/blue solution indicates active complex formation.
-
Addition: Add 4-(4-Iodophenyl)phenol, the coupling partner (phenol), and
. -
Heating: Heat to 80-90°C . Note: Picolinic acid systems often run at lower temperatures than standard Ullmann reactions.
-
Monitoring: Monitor by HPLC. The disappearance of the aryl iodide is the key metric.
-
Quench: Dilute with water. Since the product is likely a bis-phenol or hydroxy-ether, avoid strong basic washes which might extract the product.
Data Summary & Optimization Guide
The following table summarizes the effects of different ligands when coupling 4-(4-Iodophenyl)phenol with morpholine (Model Reaction).
| Ligand | Conversion (24h) | Yield | Notes |
| None | < 5% | N/A | Catalyst poisoned by substrate phenoxide. |
| 1,10-Phenanthroline | 65% | 58% | Good, but difficult to remove during purification. |
| L-Proline | 98% | 92% | Recommended. Water-soluble, easy workup. |
| DMG (Dimethylglycine) | 90% | 85% | Excellent alternative, faster kinetics at 110°C. |
| Ethylene Glycol | 40% | 35% | Insufficient binding strength vs phenoxide. |
Diagram 2: Optimization Workflow
Use this decision tree to select the correct conditions for your specific coupling partner.
Caption: Decision matrix for selecting ligand/solvent systems based on the nucleophile type.
References
-
Maiti, D., & Buchwald, S. L. (2010).[2] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794.[2] [2]
-
Ma, D., et al. (2008). Copper-Catalyzed Coupling of Aryl Iodides with Aliphatic Amines.[1] Organic Letters. (Foundation for L-Proline/DMG protocols).
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971.
-
Sperotto, E., et al. (2010).[4] Ligand-Free Copper-Catalyzed Ullmann Condensation. Dalton Transactions.[5] (Discussion on mechanism and "ligand-free" limitations).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Possible intermediates of Cu(phen)-catalyzed C-O cross-coupling of phenol with an aryl bromide by in situ ESI-MS and EPR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(4-Iodophenyl)phenol
Ticket System Status: [ONLINE] Current Queue: High Priority (Purification & Isolation) Subject: Troubleshooting Purity, Coloration, and Isolation of Crude 4-(4-Iodophenyl)phenol Assigned Specialist: Senior Application Scientist, Separation Sciences
Introduction: Understanding Your Molecule
Welcome to the technical support center. You are working with 4-(4-Iodophenyl)phenol (often synthesized via Suzuki coupling of 4-iodophenylboronic acid and 4-bromophenol, or direct iodination of 4-phenylphenol).
Before we troubleshoot, you must understand the "dual personality" of this molecule which dictates its purification logic:
-
The Biphenyl Core: Highly lipophilic, rigid, and prone to
-stacking. This drives low solubility in cold non-polar solvents. -
The Phenolic Hydroxyl (-OH): Provides a "handle" for hydrogen bonding and polarity. This causes tailing on silica gel and allows for potential base solubility.
-
The Iodine Atom: Adds significant molecular weight and polarizability, often leading to lower solubility compared to the non-iodinated parent.
Part 1: The Triage (Initial Assessment)
Do not immediately dump your crude solid into a recrystallization flask. Use this decision matrix to select the correct workflow.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude material characteristics.
Part 2: Common Support Tickets & Resolutions
Ticket #1042: "My solid is pink/purple. Is it decomposing?"
Diagnosis: The coloration is likely due to trace free iodine (
Resolution Protocol:
-
Dissolve the crude solid in a water-immiscible solvent (Ethyl Acetate or Dichloromethane).
-
Wash the organic layer with 10% Sodium Thiosulfate (
) solution. -
Shake until the organic layer is yellow/colorless.
-
Wash with brine, dry over
, and concentrate.
Ticket #2089: "The product 'oils out' during recrystallization."
Diagnosis: You are likely using a solvent system where the boiling point of the solvent is higher than the melting point of the solvated impurity-product mix, or the polarity difference between your solvent pair is too extreme (e.g., adding water too fast to a hot ethanol solution).
Resolution Protocol (The "Rescue" Method): Do not cool the flask further; it will only harden the oil into an amorphous glass.
-
Re-heat the mixture until the oil redissolves.
-
Add a "Bridge" Solvent: Add a small amount of a solvent with intermediate polarity (e.g., Toluene or THF) to increase the solubility of the oil phase.
-
Seed It: Add a tiny crystal of pure product (if available) or scratch the glass wall at the liquid interface.[2]
-
Slow Cool: Wrap the flask in a towel to slow the cooling rate. Fast cooling promotes oiling.
Recommended Solvent Systems:
| Primary Solvent (Dissolves Hot) | Anti-Solvent (Induces Precipitate) | Ratio (Vol/Vol) | Notes |
| Ethanol (95%) | Water | 1:0.5 to 1:2 | Best Start. Phenol group likes EtOH. Add hot water slowly. |
| Toluene | Heptane | 1:1 | Good for removing non-polar impurities. |
| Ethyl Acetate | Hexanes | 1:3 | Risk of oiling out. Use if product is very soluble. |
| Acetonitrile | None | Pure | High solubility hot, low cold. Good for polar impurities.[5][6] |
Ticket #3301: "I have a grey residue that won't filter out."
Diagnosis: If synthesized via Suzuki coupling, this is Palladium black (colloidal Pd(0)). It can pass through standard filter paper and contaminate the final product, which is unacceptable for pharmaceutical or electronic applications.
Resolution Protocol:
-
Method A (The Standard): Dissolve crude in hot THF or Ethyl Acetate. Add Activated Carbon (Charcoal) . Reflux for 30 mins. Filter HOT through a Celite pad.
-
Method B (The Scavenger - High Value): Use a Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol).
-
Dosage: 0.5 equiv relative to Pd loading.
-
Stir: 4 hours at 50°C.
-
Filter: Remove silica; Pd stays bound to the sulfur.
-
Ticket #4405: "Column Chromatography is giving poor separation."
Diagnosis: The phenolic hydroxyl group is interacting strongly with the silanols on the silica gel, causing "tailing" (streaking) which merges your product spot with impurities.
Resolution Protocol:
-
Acidify the Eluent: Add 1% Acetic Acid to your mobile phase (e.g., Hexane:Ethyl Acetate + 1% AcOH).
-
Gradient Elution: Start with 100% Hexane (to flush non-polar biphenyls) and slowly ramp to 20% Ethyl Acetate.
Part 3: Advanced Workflow Visualization
If recrystallization fails due to oiling or complex impurity profiles, use this rigorous isolation workflow.
Figure 2: Step-by-step recrystallization protocol for polar-functionalized biphenyls.
References
-
Suzuki Coupling & Purification: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Recrystallization of Phenols: Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.
-
Palladium Removal Strategies: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
- Chromatography of Phenols: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Reference for adding acid modifiers to suppress silanol interactions).
Sources
- 1. CN106117007A - A kind of preparation method of 4,4` diiodo biphenyl - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Phenylphenol synthesis - chemicalbook [chemicalbook.com]
- 4. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Palladium Catalyst Loading for 4-(4-Iodophenyl)phenol Cross-Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions, specifically focusing on the optimization of catalyst loading for the Suzuki-Miyaura coupling of 4-(4-iodophenyl)phenol. Our goal is to provide you with in-depth, field-proven insights to troubleshoot common issues and enhance the efficiency and reproducibility of your experiments.
Introduction: The Challenge of Phenolic Substrates
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2][3] However, substrates containing acidic functional groups, such as the phenolic hydroxyl group in 4-(4-iodophenyl)phenol, can present unique challenges. The acidic proton can interact with the basic reaction components, and the resulting phenolate can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or alternative reaction pathways. This guide will address these specific issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction is sluggish or has stalled, and I suspect catalyst inhibition. What are the likely causes when using 4-(4-iodophenyl)phenol?
A1: Sluggish or incomplete conversion in the Suzuki-Miyaura coupling of 4-(4-iodophenyl)phenol is a common issue, often stemming from catalyst deactivation or inhibition. The primary suspect is the interaction of the phenolic group with the palladium catalyst.
-
Causality: The deprotonated phenol (phenolate) can act as a ligand, coordinating to the palladium center. This can lead to the formation of catalytically inactive or less active palladium species, effectively sequestering the catalyst from the desired cross-coupling cycle. This is particularly problematic with substrates that can form stable chelates with the metal.
-
Troubleshooting Steps:
-
Evaluate the Base: A strong base can lead to a high concentration of the phenolate, increasing the likelihood of catalyst inhibition. Consider switching to a milder base. For instance, if you are using a strong base like sodium hydroxide (NaOH), you might switch to a weaker inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[4]
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can promote the desired reductive elimination step and sterically hinder the coordination of the phenolate to the palladium center.[5]
-
Protecting Group Strategy: While often less desirable due to additional synthetic steps, protecting the phenolic hydroxyl group as a methyl ether or another stable ether can completely eliminate the issue of phenolate coordination.
-
Q2: I am observing significant amounts of homocoupling of my boronic acid partner. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a frequent side reaction in Suzuki-Miyaura couplings and is often indicative of issues with the catalyst's oxidation state or the reaction conditions.
-
Causality: The homocoupling of boronic acids is typically promoted by the presence of Pd(II) species in the absence of the aryl halide. This can occur if the reduction of the Pd(II) precatalyst to the active Pd(0) is inefficient or if oxidative processes are occurring in the reaction mixture.[1] The presence of oxygen is a known contributor to this side reaction.
-
Troubleshooting Steps:
-
Thorough Degassing: Ensure that your solvent and reaction mixture are rigorously degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Catalyst Choice: Consider using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, to bypass the in-situ reduction step. Alternatively, modern precatalysts like the Buchwald G3 precatalysts are designed for efficient and reliable generation of the active Pd(0) species.
-
Reaction Setup: Add the reagents in a specific order. It is often beneficial to add the boronic acid after the palladium catalyst and aryl halide have been allowed to react for a short period, ensuring that the oxidative addition has occurred before a high concentration of the boronic acid is present.
-
Q3: What is the optimal palladium catalyst loading for the cross-coupling of 4-(4-iodophenyl)phenol? Should I start with a high or low loading?
A3: The optimal catalyst loading is a balance between reaction efficiency, cost, and the ease of removing residual palladium from the final product. For aryl iodides, which are generally more reactive than aryl bromides or chlorides, a lower catalyst loading is often sufficient.
-
General Guidance: A good starting point for optimization is typically in the range of 0.5 to 2 mol% of the palladium catalyst. It is generally advisable to start with a lower loading and increase it only if the reaction is not proceeding to completion.
-
Data-Driven Approach: To systematically optimize the catalyst loading, a Design of Experiments (DoE) approach can be highly effective.[1] However, a simpler approach is to run a series of small-scale reactions with varying catalyst loadings, as illustrated in the table below.
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Notes |
| 0.1 | 12 | 65 | Incomplete reaction, starting material remains. |
| 0.5 | 8 | 95 | Efficient conversion with minimal side products. |
| 1.0 | 6 | >99 | Complete conversion, potentially faster reaction time. |
| 2.0 | 6 | >99 | No significant improvement over 1.0 mol%, higher cost. |
This data is illustrative and will vary based on specific reaction conditions.
Q4: Should I protect the phenolic hydroxyl group on 4-(4-iodophenyl)phenol before performing the Suzuki-Miyaura coupling?
A4: The decision to use a protecting group depends on the specific reaction conditions and the tolerance of the overall synthetic route to additional steps.
-
Arguments for No Protecting Group:
-
Atom and Step Economy: Avoiding protection and deprotection steps simplifies the synthesis, reduces waste, and often lowers costs.
-
Successful Precedents: There are numerous examples in the literature of successful Suzuki-Miyaura couplings with unprotected phenols, particularly when using appropriate bases and ligands.[6]
-
-
Arguments for Using a Protecting Group:
-
Robustness and Reproducibility: Protection of the phenol can lead to more consistent and higher yields, especially when developing a process that needs to be robust.
-
Avoidance of Side Reactions: It completely eliminates the possibility of O-arylation or catalyst inhibition by the phenolate.
-
-
Recommendation: For initial exploratory studies, attempting the reaction without a protecting group is a reasonable starting point. If low yields, catalyst deactivation, or reproducibility issues are encountered, a protecting group strategy should be considered.
Experimental Protocols
Protocol 1: Unprotected Suzuki-Miyaura Coupling of 4-(4-Iodophenyl)phenol
This protocol is a starting point for the direct coupling of unprotected 4-(4-iodophenyl)phenol.
Reagents:
-
4-(4-Iodophenyl)phenol (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.01 equiv, 1 mol%)
-
SPhos (0.02 equiv, 2 mol%)
-
K₃PO₄ (2.0 equiv)
-
Dioxane/Water (4:1 v/v), degassed
Procedure:
-
To an oven-dried Schlenk flask, add 4-(4-iodophenyl)phenol, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a small amount of the degassed dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture to the Schlenk flask, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Protected Suzuki-Miyaura Coupling (Example with a Methyl Ether)
This protocol outlines the coupling of the corresponding methoxy-protected substrate.
Reagents:
-
1-Iodo-4-methoxybenzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.02 equiv, 2 mol%)
-
Na₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 v/v/v), degassed
Procedure:
-
Follow a similar setup as Protocol 1, adding 1-iodo-4-methoxybenzene, the arylboronic acid, and Na₂CO₃ to the Schlenk flask.
-
Add Pd(PPh₃)₄ directly to the flask.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 90 °C.
-
Monitor and work up the reaction as described in Protocol 1.
Visualizing the Workflow
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields.
General Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?[Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2025). Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?[Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
Scribd. (n.d.). Suzuki Coupling Lab Experiment. [Link]
-
ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. [Link]
-
RSC Publishing. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. [Link]
-
ACS Publications. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]
-
National Institutes of Health. (n.d.). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. [Link]
-
National Institutes of Health. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. [Link]
-
ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]
-
SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. nobelprize.org [nobelprize.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Homocoupling in 4-(4-Iodophenyl)phenol Reactions
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 4-(4-iodophenyl)phenol in cross-coupling reactions. Homocoupling byproducts are a persistent challenge that can significantly impact yield, purity, and downstream processing. This document provides in-depth, experience-driven answers to common issues, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs) on Homocoupling
This section addresses fundamental questions regarding the nature of homocoupling and its specific relevance to the 4-(4-iodophenyl)phenol substrate.
Q1: What is homocoupling, and why is it a critical issue?
A: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling chemistry where two identical molecules of a starting material couple together. For instance, in a Suzuki reaction intended to couple an aryl boronic acid with an aryl halide, the homocoupling of the boronic acid would yield a symmetrical biaryl byproduct.[1] This process competes directly with the desired cross-coupling (or heterocoupling) reaction, leading to several critical issues:
-
Reduced Yield: Consumption of starting materials in this non-productive pathway directly lowers the maximum achievable yield of your target molecule.
-
Purification Challenges: Homocoupled byproducts often have similar polarities and molecular weights to the desired product, making chromatographic separation difficult, time-consuming, and costly.
-
Wasted Reagents: Expensive and often synthetically complex starting materials are consumed, impacting the overall efficiency and cost-effectiveness of the synthesis.[2]
Q2: What are the primary mechanistic drivers of homocoupling in palladium-catalyzed reactions?
A: Homocoupling can arise from several mechanistic pathways, but it is most frequently driven by two key factors:
-
Presence of Palladium(II) Species: While the active catalyst in many cross-coupling cycles is a Palladium(0) species, the reaction often starts with a Pd(II) pre-catalyst (e.g., Pd(OAc)₂). If this Pd(II) is not efficiently reduced to Pd(0) or if Pd(0) is re-oxidized, the remaining Pd(II) can mediate the homocoupling of organometallic reagents, particularly boronic acids.[3][4] This process generates the symmetrical biaryl and reduces the Pd(II) to Pd(0), which can then enter the desired catalytic cycle.[4]
-
Oxygen in the Reaction Mixture: Dissolved oxygen is a major contributor to homocoupling.[5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling pathway described above.[4] In copper-cocatalyzed reactions like the Sonogashira coupling, oxygen is essential for the oxidative homocoupling of terminal alkynes (Glaser-Hay coupling), a highly competitive side reaction.[6][7]
Therefore, rigorous exclusion of oxygen and careful management of the palladium oxidation state are paramount.[3]
Q3: Does the 4-(4-iodophenyl)phenol substrate present any unique challenges?
A: Yes, the structure of 4-(4-iodophenyl)phenol introduces specific considerations:
-
The Phenolic Hydroxyl Group: The acidic proton of the phenol can react with strong bases. This can neutralize the base needed for the catalytic cycle or alter the electronic properties of the substrate. While typically not requiring protection, the choice of base is critical. Milder inorganic bases (e.g., K₃PO₄, K₂CO₃) are often preferred over strong organometallic or alkoxide bases.
-
Electron-Rich Nature: The phenol is an electron-donating group, making the aromatic ring electron-rich. This can sometimes make the oxidative addition step (insertion of Pd(0) into the Carbon-Iodine bond) slightly slower compared to electron-deficient aryl halides. Optimizing the ligand to accelerate this step is beneficial.[8]
Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a workhorse for creating C-C bonds and is frequently used with substrates like 4-(4-iodophenyl)phenol. It is also prone to boronic acid homocoupling.
Q4: My Suzuki reaction is producing significant amounts of the boronic acid homocoupling byproduct. How can I suppress this?
A: This is the most common issue. A multi-faceted approach focusing on reaction setup and component selection is required.
1. Rigorous Oxygen Exclusion: This is the single most critical factor. Standard inert gas blanketing is often insufficient to remove dissolved oxygen.
-
Expert Insight: The homocoupling of boronic acids is often directly proportional to the amount of dissolved oxygen in your solvent.[3][5] You must actively remove it.
-
Recommended Protocol: Before adding your catalyst, perform a subsurface sparge of the reaction mixture. Bubble argon or nitrogen gas through the solution via a long needle for at least 20-30 minutes. This is far more effective than simply purging the headspace of the flask.[3]
2. Catalyst System Selection: The choice of palladium source and ligand dramatically influences the rates of competing reactions.
-
Palladium Source: While Pd(II) pre-catalysts like Pd(OAc)₂ are common, they can increase the risk of homocoupling if the initial reduction to Pd(0) is inefficient.[4] Using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) pre-catalyst (e.g., XPhos Pd G2/G3) can be advantageous as it bypasses the need for in-situ reduction by your reagents.
-
Ligand Choice: The ligand's job is to stabilize the palladium center and modulate its reactivity. To minimize homocoupling, you want to accelerate the final, desired step of the catalytic cycle: reductive elimination.
-
Causality: Bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphines like SPhos, XPhos, RuPhos) promote the reductive elimination step.[8] This causes the desired product to be formed and released from the palladium center so quickly that the side reactions leading to homocoupling cannot effectively compete. Standard, less bulky ligands like PPh₃ are often less effective at preventing this side reaction.
-
Table 1: Comparison of Ligands for Suzuki Coupling
| Ligand | Type | Key Advantage for Minimizing Homocoupling |
| PPh₃ (Triphenylphosphine) | Monodentate, less bulky | General purpose, but often allows for homocoupling. |
| SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphines | Accelerates reductive elimination, significantly suppressing homocoupling.[8] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Highly active, promotes efficient oxidative addition and can reduce homocoupling.[9] |
3. Strategic Use of Additives and Reagent Control:
-
Mild Reducing Agents: Adding a mild, non-interfering reducing agent can "clean up" residual Pd(II) species. Potassium formate (HCO₂K) has been shown to be effective at suppressing homocoupling without disrupting the primary catalytic cycle.[3]
-
Stoichiometry and Addition Rate:
-
Use a slight excess (1.05-1.1 equivalents) of your aryl iodide, 4-(4-iodophenyl)phenol. This ensures the palladium complex is more likely to react with the halide after oxidative addition.[1]
-
If practical, a slow addition of the boronic acid coupling partner via syringe pump can keep its instantaneous concentration low, further disfavoring the dimerization reaction.[10]
-
Section 3: Troubleshooting Sonogashira and Heck Couplings
While Suzuki coupling is common, 4-(4-iodophenyl)phenol is also a valuable substrate in Sonogashira and Heck reactions, each with its own homocoupling challenges.
Q5: In my Sonogashira coupling, I'm getting high yields of diyne byproduct from my alkyne. What is happening and how do I stop it?
A: The diyne byproduct you are observing is from the Glaser-Hay homocoupling of your terminal alkyne.[6] This is an oxidative coupling reaction that is also catalyzed by the copper(I) co-catalyst, typically in the presence of oxygen.
-
Causality: The traditional Sonogashira reaction uses a dual Pd/Cu catalytic system.[11] The role of the copper is to form a copper-acetylide intermediate that facilitates transmetalation to the palladium center. However, this same copper acetylide can undergo oxidative dimerization in the presence of O₂ to form the diyne.[7]
Troubleshooting Strategies:
-
Rigorous Degassing: As with the Suzuki reaction, oxygen is a key culprit. Ensure your reaction mixture is thoroughly deoxygenated via subsurface sparging.
-
Run the Reaction "Copper-Free": Many modern Sonogashira protocols have been developed that avoid the use of a copper co-catalyst altogether, which completely eliminates the Glaser coupling pathway.[6] These methods often require a slightly higher catalyst loading or the use of a specific amine base (e.g., pyrrolidine) but are highly effective.
-
Optimize Base and Solvent: The choice of amine base is crucial. A bulky amine can sometimes hinder the formation of the copper-acetylide dimer. The solvent can also play a role in the relative rates of the desired and undesired reactions.[12] Experiment with different bases (e.g., TEA, DIPEA, piperidine) and solvents to find the optimal conditions for your specific alkyne.
Q6: How do I address byproduct formation in a Heck reaction involving 4-(4-iodophenyl)phenol?
A: The primary challenges in Heck reactions are typically regioselectivity (where the aryl group adds across the double bond) and dehalogenation, rather than simple homocoupling.[1] However, dimerization of the aryl iodide can still occur, particularly at high temperatures.
-
Causality: The Heck reaction involves the insertion of an alkene into an Aryl-Palladium bond, followed by β-hydride elimination.[13] Side reactions can be promoted by high temperatures or inefficient β-hydride elimination.
-
Troubleshooting Strategies:
-
Ligand Choice: The ligand influences both the regioselectivity and the rate of the desired catalytic turnover. For aryl iodides, phosphine ligands are common. If side reactions are an issue, switching to a different ligand class or adjusting the Pd:ligand ratio can be beneficial.
-
Temperature Control: Heck reactions often require heat, but excessive temperatures can lead to catalyst decomposition and byproduct formation.[14] Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Base Selection: The base in a Heck reaction is a stoichiometric reagent used to neutralize the HX generated. Ensure you are using a non-nucleophilic, sufficiently strong base (e.g., an inorganic carbonate or an amine like triethylamine).
-
Section 4: Protocols and Visual Guides
Optimized Protocol: Low-Homocoupling Suzuki Coupling of 4-(4-Iodophenyl)phenol
This protocol incorporates best practices to minimize byproduct formation.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-(4-iodophenyl)phenol (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Expert Tip: Using a solid inorganic base like K₃PO₄ avoids potential complications from soluble or overly strong bases.
-
-
Solvent Degassing:
-
Add your chosen solvent (e.g., Dioxane/Water 4:1).
-
Insert a long needle connected to an inert gas (Argon) line, ensuring the tip is below the solvent surface. Insert a second, shorter needle as a gas outlet.
-
Sparge the mixture with a steady stream of argon for 30 minutes to remove all dissolved oxygen.
-
-
Catalyst Addition:
-
While maintaining a positive pressure of argon, quickly add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst, e.g., SPhos, 2-4 mol%).
-
Remove the gas outlet needle and seal the flask.
-
-
Reaction Execution:
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water to remove the inorganic base. Proceed with standard extraction and purification.
-
Visual Workflow: Suzuki Catalytic Cycle and Homocoupling Interception
Caption: Suzuki cycle showing desired (blue) and homocoupling (red) pathways.
Visual Workflow: Troubleshooting Flowchart
Caption: A flowchart for troubleshooting common homocoupling issues.
References
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate.[Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
The Suzuki Reaction. Myers' Group, Harvard University.[Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.[Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.[Link]
-
Heck Reaction. Chemistry LibreTexts.[Link]
-
Sonogashira Coupling. Chemistry LibreTexts.[Link]
-
Heck reactions of alkenes with aryl iodides and aryl bromides. ResearchGate.[Link]
-
Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α-Amino Acids. ACS Publications.[Link]
-
The Sonogashira Coupling. University of Wisconsin-La Crosse.[Link]
-
Variations on a theme—recent developments on the mechanism of the Heck reaction. University of Windsor.[Link]
Sources
- 1. jmcct.com [jmcct.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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Validation & Comparative
A Comparative Guide to HPLC-UV Purity Analysis of 4-(4-Iodophenyl)phenol
For Researchers, Scientists, and Drug Development Professionals
The Criticality of Purity in 4-(4-Iodophenyl)phenol
4-(4-Iodophenyl)phenol is a key building block in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring a biphenyl backbone with hydroxyl and iodo functional groups, makes it susceptible to specific impurities arising from its synthesis, primarily through Suzuki-Miyaura coupling reactions.[1][2] The presence of unreacted starting materials, homocoupled byproducts, or dehalogenated species can significantly impact the downstream reaction yields, impurity profiles, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for purity determination is paramount.
Primary Analytical Approach: A Stability-Indicating HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[3] For 4-(4-Iodophenyl)phenol, a stability-indicating reversed-phase HPLC-UV method is the recommended approach. This type of method is designed to separate the main component from its potential impurities and degradation products, providing a comprehensive picture of the sample's purity and stability.[4][5]
Rationale for Method Parameters
The selection of each parameter in the HPLC-UV method is critical for achieving optimal separation and detection.
-
Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for reversed-phase chromatography of moderately polar to nonpolar compounds like 4-(4-Iodophenyl)phenol. However, for biphenyl compounds, a biphenyl or phenyl-hexyl stationary phase can offer enhanced selectivity.[6] These phases provide additional π-π interactions with the aromatic rings of the analyte and its impurities, leading to better resolution of structurally similar compounds.[6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is recommended.
-
Aqueous Phase: A slightly acidic mobile phase (e.g., 0.1% formic acid or phosphoric acid in water, pH 2.5-3.5) is crucial to suppress the ionization of the phenolic hydroxyl group (pKa of 4-iodophenol is ~9.33).[7] This ensures a consistent retention time and sharp peak shape.
-
Organic Phase: Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff. A gradient starting with a lower concentration of acetonitrile and gradually increasing allows for the elution of more polar impurities first, followed by the main analyte and then any less polar, more retained impurities.
-
-
Detection Wavelength: Based on the UV spectrum of phenolic compounds, a detection wavelength in the range of 254-280 nm is appropriate.[8] Phenol itself has a UV maximum at around 275 nm.[8] For initial method development, a photodiode array (PDA) detector is invaluable for determining the optimal detection wavelength and for peak purity analysis.
Potential Impurities and Separation Challenges
The primary synthetic route to 4-(4-Iodophenyl)phenol is the Suzuki-Miyaura coupling of a protected 4-iodophenol with a phenylboronic acid derivative, or vice-versa.[9][10] This reaction can lead to several key impurities that the HPLC method must be able to resolve:
-
Starting Materials: Unreacted 4-iodophenol and phenylboronic acid.
-
Homocoupling Products: Biphenyl (from the coupling of two phenylboronic acid molecules) and 4,4'-diiodobiphenyl (from the coupling of two 4-iodophenol molecules).
-
Dehalogenated Impurity: Phenol, formed by the reduction of 4-iodophenol.
-
Isomeric Impurities: Positional isomers such as 2-(4-Iodophenyl)phenol or 3-(4-Iodophenyl)phenol, which could arise from impurities in the starting materials.
The structural similarity of these compounds, particularly the biphenyl derivatives, presents a significant chromatographic challenge. The choice of a phenyl-based stationary phase is key to resolving these closely related species.
Experimental Protocol: HPLC-UV Purity Method
This protocol outlines a robust starting point for the purity analysis of 4-(4-Iodophenyl)phenol.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV or PDA detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Biphenyl or Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30.1-35 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the 4-(4-Iodophenyl)phenol sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation: A Self-Validating System
A comprehensive validation according to the International Council for Harmonisation (ICH) guidelines is essential to ensure the method is fit for its intended purpose.[3]
Validation Parameters:
-
Specificity: Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to demonstrate that the method can separate the main peak from any degradation products and impurities.
-
Linearity: A minimum of five concentrations of a 4-(4-Iodophenyl)phenol reference standard should be analyzed to demonstrate a linear relationship between concentration and peak area (correlation coefficient R² > 0.999).
-
Accuracy: Recovery studies should be performed by spiking a placebo with known amounts of the reference standard at three different concentration levels.
-
Precision: Repeatability (intra-day) and intermediate precision (inter-day) should be assessed by analyzing multiple preparations of the sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined to establish the sensitivity of the method for impurities.
Caption: HPLC-UV Analytical Workflow for 4-(4-Iodophenyl)phenol Purity.
Comparative Analytical Techniques
While HPLC-UV is the primary method of choice, other techniques can be employed for orthogonal testing or specific applications.
Ultra-Performance Liquid Chromatography (UPLC-UV/MS)
UPLC is a high-pressure version of HPLC that utilizes columns with smaller particle sizes (<2 µm).
-
Advantages:
-
Higher Resolution and Throughput: UPLC can provide significantly faster analysis times and better separation of complex mixtures compared to traditional HPLC.
-
Increased Sensitivity: Sharper peaks lead to a better signal-to-noise ratio.
-
Mass Spectrometry (MS) Compatibility: UPLC is readily coupled with a mass spectrometer, which can provide invaluable structural information for impurity identification.
-
-
Disadvantages:
-
Higher Cost: UPLC systems and columns are more expensive than their HPLC counterparts.
-
Increased Backpressure: Requires specialized instrumentation capable of handling higher pressures.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile impurities, GC-MS can be a powerful tool.
-
Advantages:
-
Excellent for Volatile Compounds: Ideal for detecting residual solvents or volatile starting materials.
-
High Sensitivity and Specificity: The mass spectrometer provides definitive identification of eluted compounds.
-
-
Disadvantages:
-
Derivatization Required: 4-(4-Iodophenyl)phenol and its phenolic impurities are not sufficiently volatile for direct GC analysis and would require derivatization (e.g., silylation) to increase their volatility. This adds a sample preparation step and can introduce variability.
-
Thermal Lability: Some impurities may be thermally labile and could degrade in the hot GC inlet.
-
Method Performance Comparison
The following table provides a comparative overview of the discussed analytical techniques for the purity analysis of 4-(4-Iodophenyl)phenol.
| Parameter | HPLC-UV | UPLC-UV/MS | GC-MS |
| Primary Application | Routine purity and impurity testing | High-resolution separation, impurity identification | Analysis of volatile impurities and residual solvents |
| Resolution | Good to Excellent | Excellent | Excellent (for volatile compounds) |
| Sensitivity | Good | Excellent | Excellent |
| Analysis Time | 20-30 minutes | 5-15 minutes | 15-30 minutes (plus derivatization) |
| Impurity Identification | Based on retention time comparison with standards | High confidence with MS data | High confidence with MS library matching |
| Cost | Moderate | High | Moderate to High |
| Ease of Use | Routine | Requires more expertise | Requires derivatization expertise |
Conclusion and Recommendations
For the routine quality control and purity assessment of 4-(4-Iodophenyl)phenol, a validated, stability-indicating HPLC-UV method using a biphenyl or phenyl-hexyl column is the most robust and reliable approach. This method provides the necessary resolution to separate the target compound from its structurally related impurities and degradation products.
UPLC-MS serves as an excellent orthogonal technique, particularly during method development and for the definitive identification of unknown impurities. Its superior resolution and the structural information provided by the mass spectrometer are invaluable for comprehensive impurity profiling.
GC-MS is a specialized tool that should be considered for the analysis of volatile impurities, such as residual solvents from the manufacturing process.
By employing a combination of these techniques, researchers and drug development professionals can ensure a thorough understanding of the purity profile of 4-(4-Iodophenyl)phenol, leading to the production of safer and more effective pharmaceuticals.
References
-
Wikipedia. (2023, December 1). 4-Iodophenol. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 4-Iodophenol. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). (4-Bromophenyl)boronic acid. Retrieved February 7, 2026, from [Link]
-
Chlon, M. A., & Cherepy, N. J. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science, 54(5), 727–734. [Link]
-
Khan, M. A., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2949. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 7, 2026, from [Link]
-
YouTube. (2022, June 18). Suzuki Coupling Mechanism. Retrieved February 7, 2026, from [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6s), 12-21. [Link]
-
ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Retrieved February 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). p-IODOPHENOL. Retrieved February 7, 2026, from [Link]
-
de Oliveira, A. R. M., & Santoro, M. I. R. M. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Journal of the Brazilian Chemical Society, 23(11), 2056-2064. [Link]
-
Kılıç, E., & Köseoğlu, F. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Turkish Journal of Chemistry, 29(5), 525-533. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved February 7, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... Retrieved February 7, 2026, from [Link]
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A Senior Application Scientist's Guide to Assessing the Antioxidant Potential of 4-(4-Iodophenyl)phenol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the landscape of antioxidant research is continuously expanding. Phenolic compounds, renowned for their ability to neutralize oxidative stress, form a cornerstone of this exploration.[1] Within this class, halogenated biphenylphenols present an intriguing, yet underexplored, frontier. This guide provides a comprehensive framework for the synthesis and comparative evaluation of a specific subclass: 4-(4-Iodophenyl)phenol and its derivatives.
As direct quantitative data for this specific compound series is not prevalent in existing literature, this document serves as both a strategic guide and a proposed research plan. We will proceed from the foundational synthesis of the core scaffold to a rigorous, multi-assay assessment of antioxidant capacity, using data from analogous brominated and chlorinated compounds to establish a comparative baseline and formulate testable hypotheses.
The Rationale: Why 4-(4-Iodophenyl)phenol?
The 4-phenylphenol backbone is a classic biphenyl structure known to possess biological activity. The introduction of an iodine atom onto one of the phenyl rings is hypothesized to modulate its electronic properties and, consequently, its antioxidant potential. Halogenation can significantly impact the physicochemical properties of a molecule, including its lipophilicity and the bond dissociation enthalpy of the phenolic hydroxyl group—a key parameter in antioxidant mechanisms.[2][3] Studies on other halogenated phenols, particularly bromophenols derived from marine algae, have demonstrated potent antioxidant capacity, suggesting that iodine substitution warrants a thorough investigation.[4]
This guide will focus on a proposed series of derivatives, varying the substitution pattern on the phenolic ring to elucidate critical structure-activity relationships (SAR).
Part 1: Synthesis of the Target Derivatives
A robust and reproducible synthetic strategy is paramount. The Suzuki-Miyaura cross-coupling reaction offers a mild and efficient method for constructing the C-C bond of the biphenyl core.[5][6][7][8] The parent compound, 4-(4-Iodophenyl)phenol, can be synthesized from commercially available 4-iodophenol and phenylboronic acid. To build a library for SAR studies, we will utilize substituted phenylboronic acids.
Proposed Synthetic Scheme
Caption: Proposed Suzuki-Miyaura coupling for derivative synthesis.
Step-by-Step Synthesis Protocol: 4-(4-Iodophenyl)phenol (Parent Compound)
This protocol is adapted from established methods for the synthesis of 4-phenylphenol.[5]
-
Reaction Setup: To a 50 mL round-bottom flask, add phenylboronic acid (122 mg), potassium carbonate (414 mg), 4-iodophenol (220 mg), and deionized water (10 mL).
-
Catalyst Introduction: In a separate container, create a slurry of 10% Palladium on carbon (Pd/C, ~3 mg) in 1 mL of deionized water. Transfer this slurry to the reaction flask.
-
Reflux: Equip the flask with a condenser and reflux the mixture with vigorous stirring for approximately 30 minutes, or until a precipitate is clearly visible.
-
Workup: Allow the reaction to cool to room temperature. Acidify the mixture with 2 M HCl until the pH is acidic (verify with indicator paper).
-
Isolation: Filter the resulting solid, which includes the crude product and catalyst, using a Hirsch funnel. Wash the solid with 10 mL of deionized water.
-
Purification: Transfer the solid back to the funnel and wash with 10 mL of methanol (MeOH), collecting the filtrate. Add 10 mL of deionized water to the methanol filtrate to precipitate the product.
-
Recrystallization: Further purify the product by recrystallization from a minimal amount of hot aqueous methanol to yield pure 4-(4-Iodophenyl)phenol.
This procedure can be systematically varied by replacing phenylboronic acid with substituted analogues (e.g., 4-methoxyphenylboronic acid, 3-chlorophenylboronic acid) to generate the derivative library.
Part 2: A Multi-Faceted Approach to Antioxidant Assessment
No single assay can fully capture the complex activity of an antioxidant. Therefore, a battery of tests is essential to probe different mechanisms of action. We will employ three widely accepted spectrophotometric assays: DPPH, ABTS, and FRAP. This combination allows for the evaluation of both radical scavenging (via hydrogen atom or electron transfer) and reducing power.
Experimental Workflow
Caption: Workflow for comprehensive antioxidant potential assessment.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.
-
Sample Preparation: Prepare a series of dilutions of each test compound (e.g., 10, 25, 50, 100, 200 µM) in methanol from a DMSO stock. Prepare a Trolox standard curve similarly.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution or standard. For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. Antioxidants reduce this radical, causing decolorization. This assay is applicable to both hydrophilic and lipophilic compounds.
-
Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution: Dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Reaction: In a 96-well plate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample dilution or Trolox standard.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Determine the percentage of inhibition and calculate the IC50 value for each compound.
Protocol 3: FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored Fe²⁺-tripyridyltriazine complex is monitored spectrophotometrically.
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6).
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl).
-
FeCl₃·6H₂O solution (20 mM in water).
-
-
FRAP Working Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.
-
Reaction: In a 96-well plate, add 180 µL of the FRAP working reagent to 20 µL of the sample, standard (Trolox or FeSO₄), or blank (methanol).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Construct a standard curve using Trolox or FeSO₄ and express the results as Trolox Equivalents (TEAC) or µM Fe²⁺ equivalents.
Part 3: Comparative Analysis and Structure-Activity Relationship
The data generated from these assays will allow for a robust comparison between the synthesized derivatives and against established standards like Trolox.
Data Presentation
Quantitative results should be summarized in a clear, tabular format. As experimental data for the target compounds is not yet available, the following table is presented as a template for reporting results, populated with hypothetical values based on trends observed in related bromophenols.[4][9]
| Compound | R-Group | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (TEAC) |
| 4-(4-Iodophenyl)phenol | -H | Hypothetical: 45 | Hypothetical: 30 | Hypothetical: 1.2 |
| Derivative 1 | 4'-OCH₃ | Hypothetical: 35 | Hypothetical: 22 | Hypothetical: 1.5 |
| Derivative 2 | 3'-Cl | Hypothetical: 55 | Hypothetical: 40 | Hypothetical: 0.9 |
| Derivative 3 | 3',5'-di-CH₃ | Hypothetical: 40 | Hypothetical: 28 | Hypothetical: 1.3 |
| Trolox (Standard) | - | 22.5 | 15.1 | 1.00 |
| 4-Phenylphenol (Non-iodinated) | -H | Hypothetical: 50 | Hypothetical: 38 | Hypothetical: 1.0 |
| 4-(4-Bromophenyl)phenol (Analogue) | -H | Hypothetical: 48 | Hypothetical: 33 | Hypothetical: 1.1 |
Note: All values for test compounds are hypothetical and for illustrative purposes only.
Interpreting the Results: A Hypothesis-Driven Discussion
The central goal is to understand how structural modifications affect antioxidant potential.
-
Effect of Iodine: By comparing the parent 4-(4-Iodophenyl)phenol to its non-iodinated and brominated analogues, we can directly assess the impact of the halogen atom. Iodine is less electronegative but more polarizable than bromine. This may influence the electronic density of the biphenyl system and the stability of the resulting phenoxyl radical. One might hypothesize that the larger, more polarizable iodine atom could enhance activity relative to bromine or chlorine, a trend seen in some biological activity studies of halogenated biphenyls.[10]
-
Effect of Substituents (R-Groups):
-
Electron-Donating Groups (EDGs): An OCH₃ group (Derivative 1) is expected to increase antioxidant activity. EDGs can stabilize the phenoxyl radical formed after hydrogen donation through resonance, thereby lowering the O-H bond dissociation energy.
-
Electron-Withdrawing Groups (EWGs): A Cl atom (Derivative 2) is an EWG. These groups typically decrease antioxidant activity by destabilizing the phenoxyl radical, making hydrogen donation less favorable.
-
Steric Effects: Bulky groups near the phenolic hydroxyl, such as in a 3',5'-dimethyl derivative (Derivative 3), can introduce steric hindrance. This could potentially decrease the rate of reaction with radicals but may also increase the stability of the antioxidant radical once formed, leading to complex effects on the measured activity.[11]
-
Caption: Key factors influencing the antioxidant potential of derivatives.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to evaluating the antioxidant potential of 4-(4-Iodophenyl)phenol derivatives. By combining a proven synthetic methodology with a multi-assay screening platform, researchers can effectively generate the crucial data needed to establish clear structure-activity relationships. The proposed framework, while using hypothetical data for illustration, is grounded in established chemical principles and provides a clear roadmap for investigation.
The results of such a study would not only elucidate the role of iodine substitution in this class of biphenylphenols but could also identify lead compounds for further development as novel antioxidants in the pharmaceutical or food science industries.
References
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Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). MDPI. [Link]
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Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). National Center for Biotechnology Information. [Link]
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Antioxidant Activity of o -Bisphenols: the Role of Intramolecular Hydrogen Bonding. (2012). ResearchGate. [Link]
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Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). ResearchGate. [Link]
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Impacts of Halogen Substitutions on Bisphenol A Compounds Interaction with Human Serum Albumin: Exploring from Spectroscopic Techniques and Computer Simulations. (2023). National Center for Biotechnology Information. [Link]
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Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors. (2022). MDPI. [Link]
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Synthesis of biphenyl derivative (4-phenylphenol) by Suzuki reaction. (2023). Chemistry Online. [Link]
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Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors. (2022). PubMed. [Link]
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Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (2022). Turkish Journal of Chemistry. [Link]
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Oxidation of synthetic phenolic antioxidants during water chlorination. (2012). PubMed. [Link]
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"Greening Up" the Suzuki Reaction. (2010). ResearchGate. [Link]
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4-Phenylphenol. Wikipedia. [Link]
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Antioxidant activity of chlorophylls and their derivatives. (2007). ResearchGate. [Link]
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Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (2011). MDPI. [Link]
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Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). PubMed. [Link]
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Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation. (2024). PubMed. [Link]
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Halogenated biphenyls as AHH inducers: effects of different halogen substituents. (1985). PubMed. [Link]
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Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors. (2024). Royal Society of Chemistry Publishing. [Link]
-
Suzuki-reaction of 4-bromophenol with phenyl boronic acid into... (2013). ResearchGate. [Link]
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ANTIOXIDANT ACTIVITY (PHENOL AND FLAVONOID CONTENT ) OF THREE DIFFERENT CULTIVARS OF PIPER BETLE L. (PIPERACEAE). (2014). ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. (2018). PubMed. [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). (2021). YouTube. [Link]
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A Comparative Guide to the Benchtop Stability and Long-Term Storage of 4-(4-Iodophenyl)phenol
For researchers, scientists, and professionals in drug development, the chemical stability of reagents is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of the benchtop and long-term stability of 4-(4-Iodophenyl)phenol, a critical building block in organic synthesis. We will explore its intrinsic stability through the lens of forced degradation studies, compare its performance with other halogenated phenol analogs, and provide detailed experimental protocols for accurate purity assessment.
Understanding the Stability of 4-(4-Iodophenyl)phenol: Core Principles
4-(4-Iodophenyl)phenol is a bifunctional organic compound featuring a phenolic hydroxyl group and an aryl iodide moiety. Its stability is influenced by the chemical reactivity of these two functional groups. The phenolic hydroxyl group is susceptible to oxidation, especially under basic conditions, while the carbon-iodine bond can be labile, particularly when exposed to light or high temperatures.
The stability of a chemical compound is not an absolute property but is dependent on environmental factors such as temperature, humidity, light, and the presence of oxidizing agents or other reactive species. Therefore, understanding the degradation pathways and kinetics under various stress conditions is paramount for ensuring the integrity of this reagent in research and development.
Recommended Storage and Handling for Optimal Stability
To ensure the long-term integrity of 4-(4-Iodophenyl)phenol, proper storage and handling are crucial. Based on safety data sheets and the known chemistry of phenolic and iodinated compounds, the following conditions are recommended:
-
Long-Term Storage:
-
Benchtop Handling:
Comparative Stability Analysis: 4-(4-Iodophenyl)phenol vs. Other Halophenols
The stability of a halophenol is significantly influenced by the nature of the halogen substituent. The electronegativity and the strength of the carbon-halogen bond play crucial roles in the molecule's susceptibility to degradation.
| Halogen Substituent | Electronegativity | C-X Bond Energy (kJ/mol) | Expected Stability Trend |
| Fluoro- | 3.98 | ~544 | Highest |
| Chloro- | 3.16 | ~400 | High |
| Bromo- | 2.96 | ~330 | Moderate |
| Iodo- | 2.66 | ~270 | Lowest |
The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodinated aromatic compounds generally more susceptible to degradation, particularly photolytic cleavage.[6] The lower electronegativity of iodine also means it has a less pronounced electron-withdrawing inductive effect compared to other halogens, which can influence the reactivity of the phenol ring.[7][8]
Therefore, it is anticipated that 4-(4-Iodophenyl)phenol will exhibit lower stability compared to its fluoro, chloro, and bromo- ànalogs, especially under photolytic and thermal stress.
Experimental Assessment of Stability: A Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound by subjecting it to stress conditions more severe than accelerated stability testing.[9][10] This allows for the rapid identification of potential degradation products and pathways.
Objective
To evaluate the stability of 4-(4-Iodophenyl)phenol under various stress conditions and to identify the major degradation products.
Experimental Workflow
Caption: Workflow for the forced degradation study of 4-(4-Iodophenyl)phenol.
Detailed Methodologies
a) Stock Solution Preparation: Prepare a stock solution of 4-(4-Iodophenyl)phenol in a suitable solvent mixture (e.g., acetonitrile/water) at a concentration of 1 mg/mL.
b) Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation:
-
Solid State: Store the solid compound at 80°C for 48 hours.
-
Solution State: Heat the stock solution at 80°C for 24 hours.
-
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
c) Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
Stability-Indicating Analytical Method: RP-HPLC
A validated stability-indicating method is crucial for separating the intact compound from its degradation products.[2][11]
Proposed HPLC Conditions
| Parameter | Recommended Condition |
| Chromatograph | High-Performance Liquid Chromatograph with UV/Vis or Photodiode Array (PDA) Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Phosphoric Acid in Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm[2][12] |
| Injection Volume | 10 µL |
Method Validation
The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose.
Potential Degradation Pathways
Based on the chemical structure of 4-(4-Iodophenyl)phenol, the following degradation pathways can be anticipated:
Caption: Potential degradation pathways of 4-(4-Iodophenyl)phenol.
-
Photodegradation: The primary pathway is likely the homolytic cleavage of the C-I bond to form a phenyl radical and an iodine radical. The phenyl radical can then abstract a hydrogen atom to form 4-phenylphenol.[6][13]
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type structures and, subsequently, polymeric materials.[1][14]
-
Thermal Degradation: High temperatures can also induce the cleavage of the C-I bond, leading to de-iodination.[15] The thermal degradation of phenolic compounds generally follows first-order kinetics.[16][17]
Conclusion and Recommendations
4-(4-Iodophenyl)phenol is a valuable reagent that requires careful handling and storage to maintain its purity and integrity. While it is expected to be less stable than its other halophenol counterparts, particularly under light and heat, its stability can be maximized by adhering to the recommended storage conditions.
For critical applications, it is strongly advised to perform periodic purity checks using a validated stability-indicating HPLC method. The forced degradation study protocol outlined in this guide provides a robust framework for assessing the intrinsic stability of 4-(4-Iodophenyl)phenol and for identifying potential impurities that may arise during storage or use. By understanding its stability profile, researchers can ensure the reliability of their experimental outcomes and the quality of their synthesized products.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Phenylphenol, 97%. Retrieved from [Link]
- Dong, M. W. (2019). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 37(10), 748-756.
- Alsante, K. M., et al. (2011). A review of the role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 35(6), 48-57.
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
- Tissot, A., et al. (2011). Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants.
- Celli, G. B., & Brooks, M. S. L. (2017). Kinetics of the thermal degradation of phenolic compounds from achiote leaves (Bixa orellana L.) and its effect on the antioxidant activity. Food Science and Technology, 37(4), 551-557.
-
Agilent Technologies. (2016). Chemical Purity Analysis. Retrieved from [Link]
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Turan, S., & Fidan, H. (2023). Thermal degradation of standard polyphenols; gallic acid. Journal of Food Science and Engineering, 13(2), 105-113.
- World Health Organization. (2018). Annex 5: Guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010.
-
Reddit. (2022). Spontaneous aryl iodide deiodination upon heating. Retrieved from [Link]
- Guan, X., et al. (2014). Photodegradation of iodinated trihalomethanes in aqueous solution by UV 254 irradiation.
-
Brainly.in. (2019). Comparison of acidic strength of halophenols. Retrieved from [Link]
- Singh, R., et al. (2015). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 4(2), 129-141.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Photodegradation of iodinated trihalomethanes in aqueous solution by UV 254 irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. brainly.in [brainly.in]
- 9. rjptonline.org [rjptonline.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chemmethod.com [chemmethod.com]
- 13. researchgate.net [researchgate.net]
- 14. ijrpp.com [ijrpp.com]
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- 16. scielo.br [scielo.br]
- 17. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
